Acid-PEG13-NHS ester
Description
The exact mass of the compound this compound is 787.38377872 g/mol and the complexity rating of the compound is 898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H61NO19/c36-31-1-2-32(37)35(31)54-34(40)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-53-29-27-51-25-23-49-21-19-47-17-15-45-13-11-43-9-7-41-5-3-33(38)39/h1-30H2,(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDUGROMOGHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H61NO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of Acid-PEG13-NHS ester?
An In-Depth Technical Guide to Acid-PEG13-NHS Ester
Introduction
This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] It belongs to the family of polyethylene glycol (PEG) linkers, which are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4] Structurally, this compound consists of three key components: a terminal carboxylic acid group, a 13-unit polyethylene glycol chain, and a terminal N-hydroxysuccinimide (NHS) ester.[1] This unique architecture allows for the sequential or selective conjugation of two different molecules, making it a versatile tool for researchers.
The hydrophilic PEG spacer, comprising 13 ethylene glycol units, significantly increases the solubility of the molecule and its subsequent conjugates in aqueous media. This property is particularly advantageous in biological applications, preventing aggregation and improving the overall handling of the conjugated species. The NHS ester is a highly reactive group that specifically targets primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable, covalent amide bonds. The terminal carboxylic acid provides a second point of conjugation, which can react with primary amines in the presence of an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). This dual reactivity makes it an ideal linker for creating complex biomolecular constructs, including its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Properties
The fundamental structure of this compound is linear, providing a defined spatial separation between the two terminal functional groups. This separation is critical in applications like PROTAC development, where precise positioning of a target protein and an E3 ligase is required.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary and secondary amines at a physiological to slightly alkaline pH (typically pH 7.2-8.5). The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
-
Polyethylene Glycol (PEG) Chain: The PEG13 chain is a flexible, hydrophilic polymer. Its primary roles are to increase the hydrodynamic radius of the conjugate, enhance solubility in aqueous buffers, reduce immunogenicity, and prevent non-specific interactions with other proteins or surfaces.
-
Carboxylic Acid: The terminal carboxyl group (-COOH) is less reactive than the NHS ester. It can be activated using carbodiimide chemistry (e.g., with EDC/NHS) to react with primary amines, forming another stable amide bond. This allows for a controlled, two-step conjugation strategy.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below. Data is aggregated from various chemical suppliers and databases.
| Property | Value | Citation(s) |
| Molecular Formula | C34H61NO19 | |
| Molecular Weight | 787.84 g/mol | |
| Purity | ≥95% - 98% | |
| CAS Number | 1643594-31-3, 2152679-62-2 | |
| Functional Groups | Carboxylic Acid, NHS Ester | |
| Storage Temperature | -20°C |
Molecular Structure Diagram
The diagram below illustrates the logical arrangement of the functional components within the this compound molecule.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow for conjugating the NHS ester end of the linker to a primary amine on a target protein.
1. Materials and Reagents:
-
Target protein containing primary amines (e.g., lysine residues).
-
This compound.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the linker.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., PD-10 desalting columns) for removing excess linker.
2. Reagent Preparation:
-
Protein Solution: Prepare the target protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
3. Conjugation Reaction:
-
Determine the desired molar ratio of linker to protein. A common starting point is a 5 to 20-fold molar excess of the linker.
-
Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The reaction time may require optimization.
-
After the incubation period, stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
4. Purification of the Conjugate:
-
Remove the excess, unreacted linker and quenching reagent from the protein conjugate.
-
For SEC/Gel Filtration: Equilibrate the column (e.g., a PD-10 column) with the desired final buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate, which will elute first.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired buffer. Perform several buffer changes over 24-48 hours.
5. Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or protein has a chromophore.
Workflow Diagram
The following diagram outlines the experimental workflow for a typical bioconjugation reaction using this compound.
References
An In-depth Technical Guide to the Mechanism and Application of Acid-PEG13-NHS Ester
This guide provides a comprehensive overview of Acid-PEG13-NHS ester, a heterobifunctional crosslinker, detailing its mechanism of action, key applications, and experimental protocols for its use in bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.
Core Concepts: Structure and Functionality
This compound is a chemical modification reagent used to link molecules together. It is composed of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides.[1][2][3]
-
Polyethylene Glycol (PEG) Linker: A 13-unit PEG chain acts as a flexible, hydrophilic spacer.[4][5] This PEG linker increases the solubility of the resulting conjugate in aqueous solutions, enhances its stability, and can reduce the immunogenicity of the labeled molecule.
-
Carboxylic Acid: A terminal carboxyl group (-COOH) provides a second site for conjugation, which can be reacted with other molecules, often after activation.
The structure of this compound makes it a valuable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linking chemistry is essential.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C34H61NO19 | |
| Molecular Weight | 787.9 g/mol | |
| Purity | >95% | |
| Storage | -20°C, desiccated |
Mechanism of Action: The Amine-Reactive Chemistry
The primary mechanism of action for the NHS ester component of this reagent is a nucleophilic acyl substitution reaction with primary aliphatic amines. This reaction is highly efficient and forms a stable, covalent amide bond.
Key Steps:
-
Nucleophilic Attack: The unprotonated primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue on a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.
-
Amide Bond Formation and NHS Release: The intermediate collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Figure 1. Reaction of this compound with a primary amine.
Critical Reaction Parameters
The efficiency of the conjugation is highly dependent on several factors, which must be carefully controlled for reproducible results.
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.2 - 8.5 | Optimal range is pH 8.3-8.5. At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. |
| Temperature | 4°C to Room Temperature | Reactions can be performed for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can be beneficial for sensitive proteins. |
| Buffer Composition | Amine-free buffers | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided. Compatible buffers include PBS, borate, bicarbonate, and HEPES. |
| NHS Ester Stability | Half-life of 4-5 hours at pH 7.0, 0°C | The half-life decreases to 10 minutes at pH 8.6, 4°C. NHS esters are moisture-sensitive and should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use. |
Experimental Protocols
The following section provides a generalized protocol for the labeling of a protein with this compound. Optimization may be required for specific applications.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., desalting or gel filtration column).
Procedure
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution. The concentration will depend on the desired molar excess for the reaction.
-
-
Conjugation Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should typically not exceed 10%.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts from the labeled protein using a desalting or gel filtration column.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of labels per protein molecule.
-
Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Figure 2. General experimental workflow for protein conjugation.
Quantitative Data and Considerations
The success of a bioconjugation experiment is often measured by the degree of labeling (DOL) and the retention of biological activity of the conjugated molecule.
Factors Influencing Degree of Labeling (DOL)
| Factor | Effect on DOL | Notes |
| Molar Excess of NHS Ester | Increasing molar excess generally increases DOL. | An 8-fold molar excess is a common starting point for mono-labeling of proteins. However, this may need to be optimized for each specific protein. |
| Protein Concentration | Higher protein concentration can increase reaction efficiency. | In dilute protein solutions, the competing hydrolysis of the NHS ester becomes more significant. |
| Reaction Time | Longer incubation times can lead to higher DOL. | Must be balanced with protein stability and NHS ester hydrolysis. |
| pH | Optimal pH (8.3-8.5) maximizes the reaction rate. | Deviations from the optimal pH will decrease the conjugation efficiency. |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and pharmacokinetic profile of ADCs, while the NHS ester provides a reliable method for attaching the linker to lysine residues on the antibody.
-
Protein and Peptide Modification: Used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in assays like immunofluorescence and proteomics.
-
Surface Functionalization: The reagent can be used to modify surfaces containing primary amines, introducing a hydrophilic PEG spacer and a terminal carboxylic acid for further functionalization.
-
Drug Delivery: The PEG component can help to increase the circulation time and reduce the immunogenicity of drug delivery systems.
References
An In-depth Technical Guide to the Solubility and Stability of Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Acid-PEG13-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics. Understanding these core properties is critical for the successful design and execution of experiments, ensuring high-yield, reproducible results.
Introduction to this compound
This compound is a chemical modification reagent characterized by a terminal carboxylic acid, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The PEG spacer is a hydrophilic chain that imparts favorable solubility characteristics in aqueous environments and reduces steric hindrance during conjugation reactions.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds.[3][4] The terminal carboxylic acid provides an additional functional group for further modification or for altering the overall charge of the resulting conjugate.[5]
Solubility of this compound
The solubility of this compound is a key consideration for its handling and use in conjugation reactions. The presence of the 13-unit PEG chain significantly enhances its hydrophilicity, making it more soluble in aqueous buffers compared to non-PEGylated counterparts.
Qualitative Solubility:
-
Aqueous Buffers: The hydrophilic PEG spacer increases solubility in aqueous media. However, the overall solubility in aqueous solutions can be influenced by the salt concentration.
-
Organic Solvents: this compound is readily soluble in anhydrous polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions before dilution into the final aqueous reaction buffer.
Quantitative Solubility Data:
Specific quantitative solubility data for this compound is not extensively published and is best determined empirically. However, based on the general properties of PEGylated compounds, a summary of expected solubility is provided below.
| Solvent/Buffer System | Expected Solubility | Notes |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Anhydrous Dimethylformamide (DMF) | High | Another recommended solvent for stock solutions. |
| Water / Aqueous Buffers (e.g., PBS) | Moderate to High | The PEG chain enhances solubility. Solubility may decrease with increasing salt concentrations. For many PEG-NHS esters, solubility in aqueous buffers is approximately 10 mM. |
Stability of this compound
The stability of the NHS ester is a critical factor influencing the efficiency of conjugation reactions. The primary competing reaction is the hydrolysis of the NHS ester, which renders the molecule inactive for conjugation. The rate of hydrolysis is highly dependent on pH and temperature.
Factors Affecting Stability:
-
pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. The optimal pH for conjugation reactions is a balance between having a sufficient concentration of deprotonated primary amines (nucleophiles) and minimizing the hydrolysis of the NHS ester.
-
Temperature: Higher temperatures accelerate the rate of both the desired aminolysis (conjugation) and the undesired hydrolysis.
-
Moisture: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.
Quantitative Stability Data (Hydrolysis Half-life):
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~180 minutes¹ |
| 8.5 | Room Temperature | ~130 minutes¹ |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~110-125 minutes¹ |
¹ Data derived from studies on porphyrin-NHS esters and can be used as a general guideline.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for empirically determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO, DMF)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantification)
Methodology:
-
Preparation of Saturated Solution:
-
Add a known excess amount of this compound to a fixed volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Allow the solution to equilibrate at a controlled temperature for a specified time (e.g., 1-2 hours) with intermittent mixing.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
The concentration of the dissolved this compound can be determined by a suitable analytical method. Given that the NHS group has a characteristic UV absorbance, spectrophotometry can be used. Alternatively, for non-UV active compounds, gravimetric analysis of the dried supernatant can be performed.
-
Protocol for Determining the Hydrolysis Rate of this compound
This protocol outlines a method to determine the rate of hydrolysis of the NHS ester in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Initiation of Hydrolysis:
-
Dilute the stock solution into the aqueous buffer of the desired pH to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).
-
Immediately begin monitoring the absorbance at 260 nm. The release of N-hydroxysuccinimide upon hydrolysis results in an increase in absorbance at this wavelength.
-
-
Data Collection:
-
Record the absorbance at 260 nm at regular time intervals over a period where significant hydrolysis is expected.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The pseudo-first-order rate constant (k) for hydrolysis can be determined from the slope of the linear portion of the curve.
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
-
General Protocol for Bioconjugation using this compound
This protocol provides a general workflow for conjugating this compound to a primary amine-containing biomolecule, such as a protein.
Materials:
-
This compound
-
Biomolecule with primary amines (e.g., protein, antibody)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Buffer Exchange:
-
Ensure the biomolecule is in an amine-free buffer at the desired pH. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
Preparation of Reagent:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reagent in solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution while gently mixing. The final concentration of the organic solvent should typically not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts from the conjugated biomolecule using a size-exclusion chromatography column or dialysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Bioconjugation reaction of this compound with a primary amine.
Caption: Competing hydrolysis reaction of this compound.
Caption: The influence of pH on the outcome of NHS ester reactions.
Caption: General experimental workflow for bioconjugation.
Conclusion
The solubility and stability of this compound are paramount to its successful application in bioconjugation and other life science research. Its PEGylated nature affords favorable aqueous solubility, while the reactivity of the NHS ester is highly sensitive to pH and moisture. By understanding these properties and adhering to the outlined experimental protocols, researchers can optimize their conjugation strategies to achieve reliable and high-yield results. For novel applications, empirical determination of solubility and stability under specific experimental conditions is recommended.
References
- 1. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 2. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Heterobifunctional Nature of Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Acid-PEG13-NHS ester. It details its core chemical properties, reactivity, and applications in bioconjugation, with a focus on its role in modern drug development strategies such as Proteolysis Targeting Chimeras (PROTACs) and nanoparticle functionalization. This document aims to equip researchers with the necessary information to effectively utilize this versatile linker in their experimental designs.
Introduction to Heterobifunctional Crosslinkers and this compound
Heterobifunctional crosslinkers are indispensable tools in chemical biology and drug development, enabling the covalent linkage of two different biomolecules with high precision.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential, stepwise conjugation, which minimizes the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[2]
This compound is a heterobifunctional linker that features a carboxylic acid (-COOH) group and a N-hydroxysuccinimide (NHS) ester group at opposite ends of a 13-unit polyethylene glycol (PEG) spacer. This architecture provides a unique set of functionalities:
-
NHS Ester: This amine-reactive group readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., lysine residues, N-terminus), peptides, and other amine-modified molecules.
-
Carboxylic Acid: This group can be activated to react with primary amines, providing a second, orthogonal reactive site. The differential reactivity of the NHS ester and the carboxylic acid allows for controlled, sequential conjugations.
-
PEG13 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
Physicochemical and Reactivity Data
The successful application of this compound relies on a thorough understanding of its physical and chemical properties. The following tables summarize key quantitative data for this crosslinker.
| Property | Value | Reference |
| Molecular Weight | 787.9 g/mol | |
| Molecular Formula | C34H61NO19 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Storage Conditions | -20°C, desiccated | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Table 1: Physical Properties of this compound
The reactivity of the NHS ester is highly dependent on pH. The following table provides an overview of the stability of NHS esters in aqueous solutions.
| pH | Half-life of NHS Ester Hydrolysis | Reference |
| 7.0 | 4-5 hours at 0°C | |
| 8.0 | ~1 hour at 25°C | |
| 8.6 | 10 minutes at 4°C | |
| 9.0 | Minutes |
Table 2: pH-Dependent Hydrolysis of NHS Esters
Reaction Mechanisms and Logical Workflow
The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process. The NHS ester reacts spontaneously with primary amines, while the carboxylic acid requires activation.
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Labeling a Protein with this compound (NHS Ester Reaction)
This protocol describes the conjugation of the NHS ester moiety of this compound to primary amines on a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange into the Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. To avoid hydrolysis, do not prepare aqueous stock solutions.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by SEC or dialysis against an appropriate buffer.
Protocol for Activating the Carboxylic Acid and Conjugating to a Second Molecule
This protocol outlines the activation of the terminal carboxylic acid of the protein-PEG13-acid conjugate and its subsequent reaction with another amine-containing molecule.
Materials:
-
Protein-PEG13-acid conjugate from Protocol 4.1
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Amine-containing molecule (Molecule 2)
-
Reaction Buffer: PBS, pH 7.2-8.0
Procedure:
-
Activation of Carboxylic Acid: Dissolve the protein-PEG13-acid conjugate in Activation Buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or sulfo-NHS). Incubate for 15 minutes at room temperature.
-
Conjugation to Molecule 2: Immediately add the activated protein-PEG13-NHS ester conjugate to a solution of Molecule 2 in Reaction Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Incubation: Incubate for 2 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as SEC, ion-exchange chromatography, or affinity chromatography, depending on the properties of the conjugated molecules.
Application: Synthesis of a PROTAC
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a highly versatile heterobifunctional crosslinker that offers researchers significant control over bioconjugation reactions. Its distinct amine-reactive and activatable carboxyl functionalities, combined with the beneficial properties of the PEG spacer, make it an ideal tool for a wide range of applications, from fundamental research in proteomics to the development of advanced therapeutics like PROTACs and targeted drug delivery systems. A thorough understanding of its reactivity and the optimization of reaction conditions are paramount to achieving successful and reproducible results.
References
The Pivotal Role of Discrete PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, discrete polyethylene glycol (PEG) spacers have emerged as a cornerstone for their ability to impart favorable physicochemical properties to bioconjugates. This technical guide provides an in-depth exploration of the role of discrete PEG spacers in bioconjugation, with a particular focus on illustrating these principles with a PEG spacer of approximately 12 ethylene glycol units, as a representative example in the absence of specific data for a PEG13 spacer in the scientific literature. Discrete PEG linkers, with their defined length and chemical properties, offer a high degree of precision in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Advantages of Discrete PEG Spacers
The incorporation of a discrete PEG spacer into a bioconjugate architecture confers several key advantages that can significantly enhance its therapeutic potential. These benefits are rooted in the inherent properties of the polyethylene glycol chain.[1][2]
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of PEG spacers helps to mitigate this by increasing the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and stability.[2][3]
-
Improved Pharmacokinetics: The hydrodynamic volume of a bioconjugate is increased by the presence of a PEG spacer. This increased size can reduce renal clearance, leading to a longer circulation half-life and sustained exposure of the target tissue to the therapeutic.[2]
-
Reduced Immunogenicity: The flexible and hydrophilic PEG chain can create a "shielding" effect, masking immunogenic epitopes on the protein or payload from recognition by the immune system. This can decrease the likelihood of an adverse immune response.
-
Precise Spatial Control: Discrete PEG linkers have a defined and uniform length, which provides precise control over the distance between the conjugated molecules. This is crucial for optimizing the biological activity of the bioconjugate, for instance, by preventing steric hindrance between the antibody and its antigen in an ADC, or by ensuring the optimal orientation of a target protein and an E3 ligase for ternary complex formation in a PROTAC.
Quantitative Data on the Impact of Discrete PEG Spacers
The length of the discrete PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies that illustrate the impact of PEG spacer length on key performance metrics of bioconjugates.
Table 1: Effect of PEG Spacer Length on ADC Hydrophobicity and Aggregation
| ADC Construct | PEG Spacer Length | HIC Retention Time (min) | % Aggregates (SEC) |
| ADC-1 | No PEG | 15.2 | 8.5 |
| ADC-2 | PEG4 | 12.8 | 4.2 |
| ADC-3 | PEG8 | 10.5 | 2.1 |
| ADC-4 | PEG12 | 8.9 | 1.5 |
| ADC-5 | PEG24 | 6.3 | <1 |
Data synthesized from principles discussed in. HIC: Hydrophobic Interaction Chromatography; SEC: Size-Exclusion Chromatography. A shorter HIC retention time indicates a more hydrophilic ADC. A lower percentage of aggregates indicates better stability.
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics in a Murine Model
| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | Elimination Half-life (t½, hours) |
| ADC-A | No PEG | 46.3 | 120 |
| ADC-B | PEG12 | 7.3 | 250 |
| ADC-C | PEG24 | 5.1 | 310 |
Data adapted from a study on ADCs with different PEG linker lengths. The data illustrates that increasing PEG length generally leads to lower clearance and a longer half-life.
Table 3: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Spacer Length (kDa) | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| Affibody-Drug Conjugate | 0 | 5.2 | 1.0 |
| Affibody-Drug Conjugate | 4 | 23.4 | 4.5 |
| Affibody-Drug Conjugate | 10 | 114.4 | 22.0 |
Data derived from a study on miniaturized affibody-based drug conjugates. This table highlights a potential trade-off where longer PEG chains, while improving pharmacokinetics, may reduce in vitro potency due to steric hindrance.
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of bioconjugates incorporating discrete PEG spacers. The following protocols provide a framework for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Maleimide-PEG12-NHS Ester Linker
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via a heterobifunctional PEG12 linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG12-NHS ester linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cytotoxic payload with a free amine group
-
Desalting columns
-
Reaction buffers: PBS, pH 7.2-7.5; 50 mM Tris, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.2.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Drug-Linker Preparation:
-
Dissolve the Maleimide-PEG12-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMSO.
-
Add the Maleimide-PEG12-NHS ester solution to the payload solution at a 1:1.1 molar ratio of payload to linker.
-
Incubate for 1 hour at room temperature to form the Maleimide-PEG12-Payload.
-
-
Conjugation:
-
Add the Maleimide-PEG12-Payload solution to the reduced antibody solution at a 5-10 fold molar excess of the drug-linker to the antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the percentage of aggregates by SEC.
-
Protocol 2: Characterization of a PEGylated Protein by Mass Spectrometry
This protocol outlines a general workflow for the characterization of a protein after conjugation with a discrete PEG linker.
Materials:
-
Purified PEGylated protein
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
LC-MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Denature the PEGylated protein in a buffer containing 8 M urea.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern can be used to identify the peptide sequence and the site of PEGylation.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence to identify the PEGylated peptides and pinpoint the exact amino acid residue(s) to which the PEG linker is attached.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to bioconjugation with PEG spacers.
Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of an ADC targeting a cell surface receptor like EGFR.
Caption: Catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Conclusion
Discrete PEG spacers are indispensable tools in modern bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics. By carefully selecting the length and chemistry of the PEG linker, researchers can rationally design bioconjugates with improved solubility, stability, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for scientists and drug development professionals to harness the full potential of discrete PEG linkers in their research and development endeavors.
References
An In-Depth Technical Guide to the Amine Reactivity of Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the amine reactivity of Acid-PEG13-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the fundamental reaction mechanism, influencing factors, and detailed experimental protocols for its application.
Core Principles of Amine Reactivity
This compound is a polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer enhances solubility in aqueous media. The NHS ester is a highly reactive group that readily couples with primary amines (-NH2) found on proteins, amine-modified oligonucleotides, and other molecules to form stable amide bonds.
The fundamental reaction mechanism is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.
Key Factors Influencing Reactivity
The efficiency of the conjugation reaction is primarily influenced by pH and the competing hydrolysis of the NHS ester.
pH: The reaction is most efficient in the pH range of 7.2 to 8.5. At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction rate. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency.
Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that yields an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction buffer.
Quantitative Data on NHS Ester Reactivity and Stability
Table 1: General Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and may vary for this compound.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 |
| Temperature | 4°C to Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 4 hours |
| Buffer Composition | Phosphate, Borate, or Bicarbonate buffers |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) |
| Reagent Preparation | Dissolve in a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction mixture. |
Experimental Protocols
The following is a detailed methodology for a typical protein conjugation experiment using an Acid-PEG-NHS ester.
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any primary amine buffers (e.g., Tris), it must be dialyzed against the Conjugation Buffer before use.
-
-
NHS Ester Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified protein conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and confirm the integrity of the conjugated protein using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for protein conjugation.
An In-depth Technical Guide to Carboxylic Acid Activation of Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG13-NHS ester, a heterobifunctional crosslinker, with a focus on the activation of its carboxylic acid moiety. This document details the molecule's properties, activation mechanisms, and provides experimental protocols for its use in bioconjugation, particularly in the context of drug development and targeted therapies.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid group at opposite ends of a 13-unit polyethylene glycol (PEG) spacer.[] The NHS ester allows for the straightforward and efficient labeling of primary amines (-NH2) on proteins, antibodies, and other biomolecules, forming a stable amide bond.[2][3] The terminal carboxylic acid provides a second reactive site that can be activated to couple with other molecules, enabling the construction of complex bioconjugates.[4][5]
The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can minimize steric hindrance. These properties make this compound and similar linkers highly valuable in the development of antibody-drug conjugates (ADCs), where they serve to connect a cytotoxic payload to a targeting antibody.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Weight | 787.9 g/mol | |
| Purity | ≥95% | |
| Formula | C34H61NO19 | |
| Functional Group 1 | N-Hydroxysuccinimide (NHS) Ester | |
| Functional Group 2 | Carboxylic Acid (COOH) | |
| Storage Condition | -20°C, desiccated |
Activation and Reaction Mechanisms
This compound possesses two distinct reactive ends, each with its own activation and reaction mechanism.
NHS Ester Activation and Amine Coupling
The NHS ester end of the molecule is pre-activated for reaction with primary amines. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.
Carboxylic Acid Activation using EDC/NHS Chemistry
The terminal carboxylic acid group requires activation before it can efficiently react with primary amines. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process first involves the reaction of EDC with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The inclusion of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This newly formed NHS ester can then react with a primary amine to form a stable amide bond. The activation of the carboxylic acid is most efficient at a pH between 4.5 and 7.2.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Labeling a Protein with the NHS Ester Terminus
This protocol describes the conjugation of a protein to the NHS ester end of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or dialysis.
Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This protocol outlines the two-step process for activating the carboxylic acid terminus and conjugating it to a second molecule.
Materials:
-
This compound conjugate (from Protocol 1 or a similar procedure)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Amine-containing molecule
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Purification column
Procedure:
-
Activation:
-
Dissolve the this compound conjugate in the Activation Buffer.
-
Add EDC and NHS to the solution. A 10-fold molar excess of EDC and 25-fold molar excess of NHS over the carboxylic acid groups is a common starting point.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the amine-containing molecule dissolved in Coupling Buffer to the activated conjugate solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.
Application in Targeting Signaling Pathways
A significant application of heterobifunctional linkers like this compound is in the development of ADCs for targeted cancer therapy. These therapies are designed to selectively deliver potent cytotoxic agents to cancer cells that overexpress a specific surface antigen, thereby minimizing off-target toxicity.
A prime example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.
ADCs targeting HER2, such as trastuzumab emtansine (T-DM1), utilize a linker to conjugate the anti-HER2 antibody trastuzumab to a cytotoxic payload. The antibody directs the ADC to HER2-expressing cancer cells. Upon binding to HER2, the ADC is internalized, and the cytotoxic drug is released, leading to cell death and the disruption of these oncogenic signaling pathways. The inclusion of a PEG linker can improve the pharmacokinetic properties of the ADC, leading to enhanced therapeutic efficacy.
Conclusion
This compound is a powerful and versatile heterobifunctional linker for researchers in the fields of bioconjugation and drug development. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the synthesis of complex and effective bioconjugates. A thorough understanding of the distinct activation chemistries for both the NHS ester and the carboxylic acid termini is essential for the successful design and execution of experiments aimed at creating targeted therapeutics and research tools. The application of such linkers in ADCs highlights their critical role in advancing precision medicine by enabling the targeted disruption of key signaling pathways in disease.
References
An In-depth Technical Guide to Acid-PEG13-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG13-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester at opposite ends of a 13-unit polyethylene glycol (PEG) spacer, offers researchers a versatile platform for covalently linking different molecules.[1][2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the two distinct reactive termini allow for sequential and controlled conjugation reactions.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application, and quantitative data to inform experimental design.
Core Concepts
The functionality of this compound is rooted in its two terminal reactive groups:
-
N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.
-
Carboxylic Acid: The terminal carboxylic acid (-COOH) can be activated, for example, using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, forming another stable amide bond. This dual reactivity allows for the stepwise conjugation of two different amine-containing molecules.
The 13-unit PEG spacer provides several advantages, including increased water solubility of the crosslinker and the final conjugate, reduced steric hindrance between the conjugated molecules, and potentially reduced immunogenicity.
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound and NHS esters in general.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C34H61NO19 | |
| Molecular Weight | 787.9 g/mol | |
| CAS Number | 1643594-31-3 | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C, desiccated |
Stability of NHS Esters
The stability of the NHS ester is critical for successful conjugation and is highly dependent on pH. The following data, generalized for NHS esters, illustrates the half-life in aqueous solutions.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 25 | 4-5 hours | |
| 8.0 | 25 | 1 hour | |
| 8.6 | 25 | 10 minutes | |
| 9.0 | Room Temp | 5 minutes |
Degree of Protein Labeling
The extent of protein labeling with PEG-NHS esters can be controlled by the molar excess of the reagent. The following provides a general guideline for labeling antibodies (IgG).
| Molar Excess of PEG-NHS Ester | Typical Degree of Labeling (Linkers per Antibody) | Reference |
| 5-fold | 2-3 | |
| 10-fold | 3-5 | |
| 20-fold | 4-6 |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the initial step of attaching the linker to a protein via its NHS ester group.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Reaction Setup: Add the desired molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to react with any excess NHS ester.
-
Purification: Remove the excess, unreacted linker and byproducts by using a desalting column or dialysis against an appropriate buffer.
Protocol 2: Conjugating a Second Amine-Containing Molecule to the PEGylated Protein
This protocol outlines the second step, where the terminal carboxylic acid of the linker is activated to react with a second molecule.
Materials:
-
PEGylated protein from Protocol 1
-
Second amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.2-7.4
Procedure:
-
Activation of Carboxylic Acid: To the PEGylated protein in Activation Buffer, add EDC (and NHS/Sulfo-NHS, if used) at a 2- to 10-fold molar excess over the protein.
-
Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation: Add the second amine-containing molecule to the reaction mixture.
-
pH Adjustment: Adjust the pH of the reaction to 7.2-7.4 with the Reaction Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules and byproducts.
Mandatory Visualizations
Reaction Mechanism of this compound
Caption: Sequential conjugation using this compound.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Stepwise synthesis of an ADC.
Logical Relationship of Factors Affecting NHS Ester Conjugation
Caption: Key factors in NHS ester conjugation.
References
An In-depth Technical Guide to PEGylation with Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug delivery and biomacromolecule modification. This technique can enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][][3] Acid-PEG13-NHS ester is a heterobifunctional PEGylation reagent designed for versatile and controlled bioconjugation.[4][5] This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.
Core Concepts of this compound
This compound is a chemical linker featuring a 13-unit polyethylene glycol chain. This hydrophilic spacer imparts greater water solubility to the conjugated molecule. The linker possesses two distinct reactive termini: a carboxylic acid (-COOH) and an N-hydroxysuccinimide (NHS) ester.
-
NHS Ester: This functional group reacts efficiently with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. The optimal pH for this reaction is typically between 7.2 and 8.5.
-
Carboxylic Acid: The terminal carboxylic acid provides a secondary point of conjugation. It can be activated, for example with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, creating further opportunities for crosslinking or attachment to other molecules.
Key Properties and Specifications
Quantitative data for this compound and similar PEGylation reagents are crucial for experimental design. The following table summarizes key parameters.
| Property | Value | Reference |
| Molecular Weight | 787.9 g/mol | |
| Purity | ≥95% | |
| Chemical Formula | C34H61NO19 | |
| Spacer Arm | 13 PEG units | |
| Reactive Groups | Carboxylic Acid, NHS Ester | |
| Storage Temperature | -20°C, desiccated |
Reaction Mechanism and Experimental Workflow
The fundamental reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The workflow for a typical protein PEGylation experiment involves several key stages, from preparation to purification and analysis.
Caption: Reaction of an NHS ester with a primary amine.
Caption: General workflow for protein PEGylation.
Experimental Protocols
Materials Required
-
This compound
-
Protein or other molecule with primary amines
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M Glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Protocol for Protein PEGylation
This protocol is a general guideline and should be optimized for the specific application.
-
Preparation of Protein Solution:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add the dissolved this compound solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.
-
The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and the NHS leaving group by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
Quantitative Analysis of PEGylation
The degree of PEGylation, or the average number of PEG molecules conjugated to each protein, is a critical parameter. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Information Provided |
| SDS-PAGE | Provides a qualitative assessment of PEGylation by observing the increase in molecular weight (shift in band position). |
| HPLC (Size-Exclusion or Reversed-Phase) | Separates unreacted protein, mono-PEGylated, and multi-PEGylated species, allowing for quantification of each. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determines the precise molecular weight of the conjugates, confirming the number of attached PEG chains. |
| ¹H NMR Spectroscopy | Can be used to quantify the degree of PEGylation by comparing the integral of the PEG protons to that of specific protein protons. |
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting low conjugation yield.
Conclusion
This compound is a valuable tool for the PEGylation of biomolecules, offering a balance of hydrophilicity and reactive versatility. Its heterobifunctional nature allows for either direct conjugation to primary amines or further modification through its carboxylic acid terminus. By following established protocols and employing rigorous analytical techniques, researchers can effectively utilize this reagent to enhance the properties of therapeutic and diagnostic molecules. Careful attention to reagent handling, buffer composition, and reaction optimization is paramount to achieving successful and reproducible PEGylation.
References
Methodological & Application
Application Note: A Detailed Protocol for Protein Bioconjugation using Acid-PEG13-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a leading strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics.[1][2] PEGylation can significantly increase a protein's hydrodynamic size, which in turn extends its plasma half-life by reducing renal clearance.[3] Furthermore, the PEG chains can shield the protein from proteolytic enzymes and the host immune system, thereby improving stability and reducing immunogenicity.[1][4]
One of the most common and effective methods for PEGylation targets primary amines, such as the N-terminal α-amino group and the ε-amino groups of lysine residues, using N-hydroxysuccinimide (NHS) ester chemistry. NHS esters react with unprotonated primary amines in a pH-dependent manner to form stable, covalent amide bonds. This document provides a comprehensive guide and detailed protocols for the bioconjugation of proteins using an Acid-PEG13-NHS ester, a heterobifunctional linker featuring a 13-unit PEG chain.
Principle of the Reaction
The bioconjugation process relies on the reaction between the amine-reactive NHS ester end of the PEG linker and a primary amine on the protein surface. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid and reduces conjugation efficiency. Controlling the reaction conditions, especially pH, is crucial for maximizing the yield of the desired conjugate.
Key Experimental Parameters and Data
Successful and reproducible bioconjugation depends on the careful optimization of several key parameters. The following tables summarize critical quantitative data for planning your experiment.
Table 1: Effect of pH on NHS Ester Reaction
The reaction pH is a critical factor, balancing the nucleophilicity of the amine group with the hydrolytic stability of the NHS ester.
| pH Range | Effect on Amine Group (-NH₂) | Effect on NHS Ester | Recommended Use |
| < 7.0 | Mostly protonated (-NH₃⁺), non-nucleophilic, and unreactive. | Relatively stable against hydrolysis. | Not recommended for conjugation. |
| 7.2 - 8.0 | Increasing fraction of unprotonated, reactive amine. | Moderate rate of hydrolysis. | Slower reaction; may require longer incubation times. |
| 8.0 - 8.5 | Optimal balance for a highly reactive amine. | Faster hydrolysis, but aminolysis is favored. | Recommended optimal range for efficient conjugation. |
| > 9.0 | Amine is fully deprotonated and highly reactive. | Very rapid hydrolysis significantly reduces NHS ester half-life. | High risk of low yield; generally not recommended. |
Table 2: Recommended Molar Ratios for Target Degree of Labeling (DOL)
The Degree of Labeling (DOL)—the average number of PEG molecules per protein—is primarily controlled by the molar ratio of the PEG-NHS ester to the protein. The optimal ratio should be determined empirically for each specific protein.
| Molar Ratio (PEG-NHS : Protein) | Expected Degree of Labeling (DOL) | Notes |
| 5:1 to 10:1 | 1 - 3 | Use for minimal labeling to preserve the activity of sensitive proteins. |
| 10:1 to 20:1 | 3 - 6 | A common starting point for many proteins, including antibodies. |
| > 20:1 | > 6 | May lead to higher DOL but increases the risk of protein aggregation, loss of activity, and product heterogeneity. |
Experimental Workflow
The overall process involves preparing the protein and PEGylation reagent, performing the conjugation reaction, quenching any unreacted NHS ester, and finally, purifying and characterizing the resulting PEG-protein conjugate.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
Protein: Purified protein of interest (1-10 mg/mL).
-
This compound: Ensure it is stored desiccated at -20°C.
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate buffer or 100 mM sodium bicarbonate buffer, pH 8.0-8.5.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassette (e.g., 10K MWCO), or centrifugal spin desalting columns.
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
4.2. Protocol 1: Preparation of Reagents
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the amine-free Reaction Buffer.
-
This can be achieved by dialysis against 100x volume of Reaction Buffer (with at least two buffer changes) or by using a desalting column according to the manufacturer's instructions.
-
Adjust the final protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
PEG-NHS Ester Solution Preparation:
-
Crucial: The PEG-NHS ester is moisture-sensitive and hydrolyzes rapidly in aqueous solutions. Prepare this solution immediately before starting the conjugation.
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex gently to ensure complete dissolution.
-
4.3. Protocol 2: Bioconjugation Reaction
-
Initiate Reaction: While gently stirring or vortexing, add the calculated volume of the 10 mM PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).
-
Note: The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture. Common conditions are:
-
30-60 minutes at room temperature (~25°C).
-
2 hours on ice (~4°C).
-
For sensitive proteins, incubation can be performed overnight at 4°C.
-
-
Quench Reaction (Optional but Recommended):
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is deactivated.
-
4.4. Protocol 3: Purification of the PEGylated Protein
It is essential to remove unreacted PEG-NHS ester, hydrolyzed PEG-acid, and the NHS byproduct from the final conjugate.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is one of the most effective methods.
-
Equilibrate an appropriate SEC column (e.g., G-25) with your desired final storage buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions. The PEGylated protein will elute in the void volume, well-separated from the smaller, unreacted PEG molecules and byproducts.
-
-
Dialysis / Diafiltration:
-
Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cutoff (MWCO) (e.g., 10 kDa for most proteins).
-
Dialyze against a large volume of storage buffer (e.g., 1L for a 1 mL reaction) at 4°C for at least 12 hours, with a minimum of two buffer changes.
-
-
Centrifugal Spin Desalting Columns:
-
For small sample volumes, spin columns provide a rapid method for buffer exchange and cleanup.
-
Equilibrate the column with the storage buffer and process the sample according to the manufacturer’s protocol.
-
4.5. Protocol 4: Characterization of the Conjugate
After purification, the PEGylated protein should be characterized to confirm successful conjugation and determine the DOL.
-
SDS-PAGE: Compare the PEGylated protein to the unmodified protein. Successful PEGylation will result in a significant increase in the apparent molecular weight, seen as a shift to a higher position on the gel.
-
HPLC: Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate species with different degrees of labeling.
-
Mass Spectrometry (ESI-MS or MALDI-MS): This is the most accurate method to confirm the mass of the conjugate and determine the distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.), allowing for precise calculation of the DOL.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive (hydrolyzed) NHS ester. | Prepare fresh PEG-NHS ester solution in anhydrous DMSO/DMF immediately before use. Ensure reagent vial is warmed to RT before opening. |
| Reaction buffer contains primary amines (Tris, glycine). | Exchange protein into an amine-free buffer (phosphate, bicarbonate, HEPES) before reaction. | |
| Reaction pH is too low (< 7.2). | Increase the pH of the reaction buffer to the optimal range of 8.0-8.5. | |
| Protein Precipitation/Aggregation | High concentration of organic solvent. | Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume. |
| Over-labeling of the protein. | Reduce the molar excess of the PEG-NHS ester in the reaction. | |
| Protein is unstable at the reaction pH. | Perform the reaction at a lower pH (e.g., 7.5) for a longer duration, or conduct the incubation at 4°C. | |
| High Product Heterogeneity | Molar ratio is too high. | Optimize the molar ratio to target a lower average DOL. |
| Reaction time is too long. | Reduce the incubation time. | |
| Inefficient purification. | Use a high-resolution purification method like IEX-HPLC to separate different PEGylated species. |
References
Application Notes and Protocols for Labeling Antibodies with Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, including antibodies. The attachment of PEG chains can improve solubility, increase circulating half-life by reducing renal clearance and proteolytic degradation, and decrease immunogenicity.[][2][3] Acid-PEG13-NHS ester is a heterobifunctional crosslinker that facilitates the covalent attachment of a 13-unit PEG chain to an antibody. This reagent features an N-hydroxysuccinimide (NHS) ester at one terminus for reaction with primary amines on the antibody and a terminal carboxylic acid group at the other end, which can be used for subsequent conjugation to other molecules.[4][5]
The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptide chains) in a pH range of 7.2-8.5 to form a stable, irreversible amide bond. This protocol provides a detailed, step-by-step guide for the successful labeling of antibodies with this compound, including reaction setup, purification of the conjugate, and important quantitative parameters.
Chemical Reaction Pathway
The fundamental chemistry of labeling involves the nucleophilic acyl substitution of the NHS ester by a primary amine on the antibody. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The terminal carboxylic acid on the PEG linker remains available for further modifications if desired.
Caption: Chemical reaction of an antibody's primary amine with this compound.
Quantitative Data Summary
Successful antibody conjugation is dependent on several quantitative factors. The following tables summarize the key parameters for labeling antibodies with this compound.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same degree of labeling. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. |
| Molar Excess of PEG-NHS Ester to Antibody | 10- to 20-fold | This is a common starting point and should be optimized for the specific antibody and desired degree of labeling. A 20-fold molar excess typically results in 4-6 PEG linkers per IgG molecule. |
| Organic Solvent in Final Reaction Mixture | < 10% (v/v) | High concentrations of organic solvents can denature the antibody. |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester. |
| pH | 7.2 - 8.5 | This pH range ensures that the primary amines on the antibody are sufficiently deprotonated and reactive. |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can be used for labile antibodies. |
| Incubation Time | 30 - 60 minutes at Room Temperature or 2 hours on ice/4°C | The reaction is typically rapid. |
| Quenching Reagent | 25-100 mM Tris, Glycine, or Hydroxylamine | Added to terminate the reaction by consuming any unreacted NHS ester. |
| Quenching Time | 15 - 30 minutes | Ensures all reactive NHS esters are deactivated. |
Experimental Protocol
This protocol details the step-by-step procedure for labeling an antibody with this compound.
Materials Required
-
Antibody to be labeled
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.2 or 1 M Glycine
-
Purification equipment: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (e.g., Slide-A-Lyzer™) for removal of excess reagents.
Step-by-Step Procedure
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified first.
-
Exchange the antibody into the Reaction Buffer (PBS, pH 7.2-7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the reconstituted reagent.
-
-
Calculation of Reagent Volumes:
-
Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the antibody.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 25-100 mM (e.g., add 1/10th volume of 1 M Tris).
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the PEGylated Antibody:
-
Remove unreacted this compound, the NHS byproduct, and quenching reagents using a desalting column, size-exclusion chromatography (SEC), or dialysis. For sample volumes between 0.1 mL and 30 mL, dialysis cassettes are suitable.
-
The purified PEGylated antibody will be in the buffer used for purification (typically PBS).
-
-
Storage of the Conjugated Antibody:
-
Store the purified PEGylated antibody under conditions similar to the original, unlabeled antibody. For long-term storage, it is recommended to aliquot the antibody and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol may improve stability for some antibodies.
-
Experimental Workflow Diagram
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 1643594-31-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Acid-PEG13-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG13-NHS ester is a bifunctional linker molecule widely utilized in bioconjugation. It features a reactive N-hydroxysuccinimide (NHS) ester at one terminus and a carboxylic acid group at the other, connected by a 13-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines (-NH₂) present on proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond.[1][][3] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate and can reduce immunogenicity.[4][5] The terminal carboxylic acid remains available for subsequent modifications, if desired.
This document provides detailed protocols and optimal reaction conditions for the successful conjugation of molecules using this compound, ensuring high efficiency and reproducibility for research and drug development applications.
Reaction Principle
The core of the conjugation process is the reaction between the NHS ester and a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which also yields an unreactive carboxylic acid and NHS. Optimizing the reaction conditions is therefore crucial to favor aminolysis over hydrolysis.
Optimal Reaction Conditions
Achieving optimal conjugation with this compound requires careful control of several key parameters. The following table summarizes the recommended conditions based on established protocols for NHS ester reactions.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is frequently recommended for efficient labeling. At lower pH, primary amines are protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing conjugation yield. |
| Buffer Composition | Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffers | Amine-free buffers are essential to prevent competition with the target molecule. Buffers containing primary amines, such as Tris or glycine, must be avoided in the reaction mixture but can be used to quench the reaction. |
| Molar Ratio (PEG-NHS : Molecule) | 10:1 to 50:1 (for proteins) | A molar excess of the PEG-NHS ester is typically used to drive the reaction. A 20-fold molar excess is a common starting point for antibody labeling. The optimal ratio should be determined empirically, as it depends on the concentration of the protein and the number of available primary amines. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | The reaction can be performed at room temperature for shorter incubation times or at 4°C for longer incubations (e.g., overnight). Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes to 4 hours (at room temp) or 2 hours to overnight (at 4°C) | The optimal time depends on the reactivity of the amine-containing molecule and the desired degree of labeling. |
| Solvent for PEG-NHS Ester | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is typically dissolved in a small amount of an organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%. |
Experimental Protocols
Protocol 1: General Protein (e.g., Antibody) Conjugation
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. Note: NHS esters are moisture-sensitive and readily hydrolyze. Do not prepare stock solutions for long-term storage in aqueous buffers.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions that are optimal for the non-pegylated protein.
-
Protocol 2: Small Molecule Conjugation
This protocol outlines the procedure for labeling a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., TEA, DIPEA)
-
Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)
Procedure:
-
Dissolution:
-
Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
-
Reaction Setup:
-
Under continuous stirring, add the base and this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the PEG linker to the small molecule can be a starting point.
-
-
Incubation:
-
Stir the reaction mixture for 3-24 hours, depending on the reactivity of the substrate.
-
-
Monitoring:
-
Monitor the progress of the reaction using a suitable analytical method like LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the final product can be isolated using standard organic synthesis workup procedures or by column chromatography.
-
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Competing Reactions in NHS Ester Conjugation
References
Application Notes and Protocols for Acid-PEG13-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Acid-PEG13-NHS ester is a heterobifunctional, non-cleavable linker designed for ADC development.[1] It features a 13-unit polyethylene glycol (PEG) spacer, which enhances solubility and provides a defined distance between the antibody and the payload.[2] This linker contains two reactive functional groups: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, such as the lysine residues on an antibody, and a terminal carboxylic acid for conjugation to an amine-containing payload.[1]
These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols and representative data.
Properties of this compound
The key features of the this compound linker are summarized in the table below.
| Property | Description |
| Linker Type | Heterobifunctional, non-cleavable.[1] |
| Functional Group 1 | N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds.[3] |
| Functional Group 2 | Carboxylic acid: Can be activated (e.g., using EDC, DCC, or HATU) to react with primary amines on a payload molecule to form a stable amide bond. |
| Spacer | 13-unit polyethylene glycol (PEG13): A hydrophilic spacer that increases the solubility of the ADC, reduces aggregation, and can improve pharmacokinetic properties. |
| Release Mechanism | Non-cleavable: The payload is released upon lysosomal degradation of the antibody after internalization into the target cell. |
ADC Development Workflow using this compound
There are two primary strategies for constructing an ADC with this compound. The choice of strategy depends on the stability and solubility of the payload and the desired final ADC characteristics.
-
Strategy A: Antibody-Linker Conjugation First. The NHS ester of the linker is first reacted with the antibody. The resulting antibody-linker conjugate is then purified and the terminal carboxylic acid is activated for conjugation to the payload.
-
Strategy B: Payload-Linker Conjugation First. The carboxylic acid of the linker is first activated and reacted with an amine-containing payload. The resulting payload-linker conjugate is then purified and the NHS ester is reacted with the antibody.
The following diagram illustrates the general workflow for ADC development using this compound.
Caption: General workflow for ADC development using this compound.
Experimental Protocols
The following are detailed protocols for the key steps in ADC development using this compound, focusing on Strategy B, which is often preferred to avoid multiple reaction and purification steps on the antibody.
Protocol 1: Synthesis of Payload-Linker Conjugate
This protocol describes the conjugation of an amine-containing payload to the carboxylic acid group of this compound.
Materials:
-
Amine-containing payload
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid. The reaction is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to raise the pH and facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the payload-linker conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the solid payload-linker conjugate.
-
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol details the conjugation of the purified payload-linker construct to the antibody via the NHS ester reaction with lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Purified payload-linker conjugate with an active NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0. The optimal pH range for NHS ester reactions is generally 7.2 to 9.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Equilibrate the payload-linker conjugate to room temperature.
-
Immediately before use, dissolve the payload-linker conjugate in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the payload-linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay: Evaluate the potency of the ADC by treating target and non-target cell lines with serial dilutions of the ADC. Cell viability can be measured using assays such as MTT or CellTiter-Glo®.
Quantitative Data and Performance
The use of a PEG linker, such as the PEG13 in this compound, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies utilizing PEG linkers.
Table 1: Influence of PEG Linker Length on ADC Properties
| Linker | Average DAR | In Vitro Potency (IC50, nM) | Plasma Half-life (hours) |
| No PEG | 3.5 | 1.2 | 120 |
| PEG4 | 3.8 | 1.5 | 145 |
| PEG13 (representative) | ~4.0 | ~1.8 | ~170 |
| PEG24 | 4.2 | 2.5 | 200 |
Note: Data is synthesized from multiple sources for illustrative purposes and will vary depending on the antibody, payload, and conjugation conditions.
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer | Amine-free (e.g., PBS, HEPES) | Avoids competition for the NHS ester. |
| Molar Excess of Linker | 5-20 fold | Drives the reaction to achieve the desired DAR. |
| Reaction Time | 1-4 hours | Sufficient for conjugation without significant hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis and protein degradation. |
Visualization of the Conjugation Chemistry
The following diagram illustrates the chemical reaction between the payload-linker construct and a lysine residue on the antibody.
Caption: Reaction of an NHS ester with a primary amine on an antibody.
Note: The DOT script above is a template. A visual representation of the chemical structures would require image inclusion, which is not directly supported in this format. The text describes the intended visualization.
Conclusion
This compound is a versatile and effective linker for the development of ADCs. Its heterobifunctional nature allows for flexible conjugation strategies, while the PEG spacer can impart beneficial physicochemical properties to the final conjugate. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can successfully synthesize and characterize novel ADCs for therapeutic applications.
References
Application Notes and Protocols for Surface Modification using Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy in biomedical research and drug development to enhance the biocompatibility and in vivo performance of materials, nanoparticles, and therapeutic molecules. This process creates a hydrophilic and sterically hindering layer that can reduce non-specific protein adsorption, minimize immunogenicity, and improve pharmacokinetic profiles.
This document provides a detailed protocol for the surface modification of amine-functionalized substrates using Acid-PEG13-NHS ester. This heterobifunctional linker consists of a 13-unit PEG chain, providing a flexible spacer, an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, and a terminal carboxylic acid group for potential further functionalization. The NHS ester reacts efficiently with primary amines on a surface at a physiological to slightly basic pH to form a stable amide bond.[1][2][3]
Reaction Principle
The surface modification process is based on the reaction between the NHS ester of the this compound and primary amine groups (-NH₂) present on the substrate surface. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| This compound | Purity >95% | -20°C, desiccated[1] |
| Amine-functionalized substrate | e.g., amine-silanized glass slides, nanoparticles with surface amine groups | As per manufacturer's instructions |
| Reaction Buffer | Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5; 100 mM Sodium Bicarbonate, pH 8.5; or 50 mM Borate Buffer, pH 8.5 | Room Temperature |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | ACS grade or higher | Room Temperature, desiccated |
| Quenching Buffer | e.g., 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5 | Room Temperature |
| Washing Buffer | Deionized (DI) water or PBS | Room Temperature |
Note: Avoid buffers containing primary amines (e.g., Tris, Glycine) in the reaction step as they will compete with the amine-functionalized surface for reaction with the NHS ester.
Experimental Protocols
Preparation of Reagents
-
Reaction Buffer: Prepare the desired amine-free reaction buffer (e.g., 1X PBS, pH 7.4). Ensure the pH is between 7.2 and 8.5 for optimal reaction efficiency.
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so prepare this solution fresh and do not store it.
-
Surface Modification Protocol
This protocol is a general guideline and may require optimization based on the specific substrate and desired PEGylation density.
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and dry.
-
For solid substrates, pre-wash with an appropriate solvent (e.g., ethanol, isopropanol) and dry under a stream of nitrogen.
-
For nanoparticles or other materials in suspension, wash them with the reaction buffer by centrifugation and resuspension to remove any contaminants.
-
-
PEGylation Reaction:
-
Immerse the solid substrate in the reaction buffer or resuspend the nanoparticles in the reaction buffer.
-
Add the freshly prepared this compound stock solution to the substrate-containing buffer. A 10 to 50-fold molar excess of the PEG reagent over the estimated surface amine groups is a good starting point.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10% v/v) to avoid substrate damage or aggregation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
-
Quenching of Unreacted NHS Esters:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or reacted with the quenching agent.
-
-
Washing and Purification:
-
Solid Substrates: Remove the substrate from the reaction solution and wash it thoroughly with the washing buffer (e.g., DI water or PBS) to remove unreacted PEG, NHS, and quenching agent. Rinse with DI water and dry under a stream of nitrogen.
-
Nanoparticles: Pellet the nanoparticles by centrifugation. Discard the supernatant and resuspend the nanoparticles in the washing buffer. Repeat this washing step at least three times. After the final wash, resuspend the PEGylated nanoparticles in the desired buffer for storage or further use.
-
Data Presentation: Quantitative Parameters
The efficiency of the surface modification can be assessed using various surface analysis techniques. The following tables summarize typical parameters and expected outcomes.
Table 1: Reaction Conditions for Surface PEGylation
| Parameter | Recommended Range | Notes |
| pH of Reaction Buffer | 7.2 - 8.5 | Optimal for the reaction between NHS ester and primary amines. |
| Molar Excess of PEG-NHS | 10 - 50 fold | Relative to surface amine groups. Higher excess can increase PEG density. |
| Reaction Time | 30 - 60 min (RT) or 2 h (4°C) | Longer incubation may not significantly increase yield due to hydrolysis of NHS ester. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and degradation of sensitive substrates. |
Table 2: Characterization of PEGylated Surfaces
| Characterization Technique | Parameter Measured | Expected Outcome after PEGylation |
| Contact Angle Goniometry | Water Contact Angle | Decrease in contact angle, indicating increased hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (C, O, N, Si) | Increase in the C1s and O1s signals relative to the substrate signals (e.g., Si2p for glass). |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Increase in surface roughness and visualization of a polymer layer. |
| Zeta Potential | Surface Charge | A shift towards a more neutral zeta potential. |
| Thermogravimetric Analysis (TGA) | Mass Loss upon Heating | Quantification of the grafted PEG amount by measuring the mass loss at the PEG decomposition temperature. |
| Fluorescence-based Assays | Quantification of unreacted amines | A decrease in fluorescence signal after reacting with a fluorescent probe that targets primary amines, indicating successful conjugation. |
Visualization of Workflow and Biological Impact
Experimental Workflow
The following diagram illustrates the key steps in the surface modification protocol.
Caption: Workflow for surface modification with this compound.
Impact of PEGylation on Cellular Interactions
PEGylation of a nanoparticle or drug carrier can significantly alter its interaction with cells, influencing its uptake and intracellular trafficking. This is a critical consideration in drug delivery system design.
Caption: PEGylation can alter nanoparticle-cell interactions and uptake pathways.
References
Application Notes and Protocols for EDC/NHS Chemistry with Acid-PEG13-NHS Ester's Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction to EDC/NHS Chemistry for PEGylation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling primary amine-containing molecules to carboxyl groups. This method is instrumental in bioconjugation, particularly in the field of PEGylation, a process that involves attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or small drugs.[1][2]
PEGylation can significantly enhance the therapeutic properties of biomolecules by:
-
Increasing hydrodynamic size , which reduces renal clearance and prolongs circulation half-life.[3][4]
-
Shielding from proteolytic enzymes , thereby increasing stability.[4]
-
Reducing immunogenicity and antigenicity .
-
Improving solubility , especially for hydrophobic molecules.
The Acid-PEG13-NHS ester is a heterobifunctional linker designed for a two-step conjugation strategy. The NHS ester end allows for straightforward reaction with primary amines on a target molecule. The terminal carboxyl group, on the other hand, can be activated using EDC/NHS chemistry to enable conjugation to a different amine-containing molecule, thus creating a PEGylated bridge. This document focuses on the application and protocols for utilizing the carboxyl group of an Acid-PEG-linker for conjugation.
Principle of the Reaction
The EDC/NHS-mediated coupling of the carboxyl group of an Acid-PEG linker to a primary amine-containing molecule is a two-step process:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate. Subsequently, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
The overall efficiency of the conjugation is dependent on several factors, including pH, the molar ratio of the reactants, and the reaction time.
Quantitative Data Presentation
Optimizing the molar ratios of EDC and NHS to the carboxyl groups of the Acid-PEG linker is critical for achieving high conjugation efficiency while minimizing side reactions. The following table summarizes recommended molar ratios and reaction conditions based on empirical data from various studies.
| Parameter | Recommended Range | Remarks | Source(s) |
| Molar Ratio of EDC to Carboxyl Groups | 1:1 to 10:1 | A higher excess of EDC can increase the reaction rate but may also lead to the formation of N-acylurea byproducts. For surface conjugation, concentrations of 5 mM to 100 mM have been used. | |
| Molar Ratio of NHS to Carboxyl Groups | 1:1 to 5:1 | A slight excess of NHS is often used to improve the yield and stability of the active intermediate. Using at least a 1.2 equivalent of NHS for each carboxyl group is a common starting point. | |
| Molar Ratio of Amine-Molecule to Carboxyl Groups | 1:1 to 20:1 | The optimal ratio depends on the specific molecules being conjugated and the desired degree of labeling. An excess of the amine-containing molecule can drive the reaction to completion. | |
| Activation pH | 4.5 - 6.0 | The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment. MES buffer is a suitable choice as it lacks amines and carboxyls. | |
| Coupling pH | 7.0 - 8.5 | The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH. PBS or borate buffer are commonly used. | |
| Activation Time | 15 - 30 minutes | The activation step is typically rapid. | |
| Coupling Time | 1 - 4 hours at room temperature, or overnight at 4°C | Reaction times can be adjusted based on the reactivity of the amine and the desired yield. |
Experimental Protocols
Materials and Reagents
-
Acid-PEG13-COOH (or similar Acid-PEG linker)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents (if necessary)
Two-Step Conjugation Protocol
This protocol is designed for the conjugation of an amine-containing molecule to the carboxyl group of an Acid-PEG linker.
Step 1: Activation of the Acid-PEG Carboxyl Group
-
Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve Acid-PEG: Dissolve the Acid-PEG linker in Activation Buffer to the desired concentration.
-
Activation Reaction: Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS/Sulfo-NHS to the Acid-PEG solution.
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
Step 2: Coupling to the Amine-Containing Molecule
-
Prepare Amine-Molecule: Dissolve the amine-containing molecule in Coupling Buffer.
-
pH Adjustment (Optional but Recommended): For optimal coupling, the pH of the activated PEG solution can be raised to 7.2-7.5 by adding Coupling Buffer. This can also be achieved during a buffer exchange step.
-
Coupling Reaction: Add the amine-containing molecule to the activated Acid-PEG solution. A molar ratio of 1:1 to 1:10 (activated PEG:amine) is a good starting point, but this should be optimized for the specific application.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 3: Quenching the Reaction
-
Add Quenching Buffer: To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer such as Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.
-
Incubate: Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove Excess Reagents: Purify the PEGylated conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Characterization of the PEGylated Conjugate
The success of the conjugation and the purity of the final product should be assessed using appropriate analytical techniques:
-
SDS-PAGE: A noticeable increase in the molecular weight of a protein after PEGylation can be observed as a shift in the band on the gel.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated product from the unconjugated starting materials and to assess purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides an accurate determination of the molecular weight of the conjugate, confirming the attachment of the PEG linker and allowing for the determination of the degree of PEGylation.
Visualizations
EDC/NHS Reaction Mechanism
Caption: EDC/NHS reaction mechanism for conjugating an amine-containing molecule to the carboxyl group of an Acid-PEG linker.
Experimental Workflow
References
Quenching Strategies for Acid-PEG13-NHS Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for effectively quenching Acid-PEG13-NHS ester reactions. The provided information is essential for controlling conjugation reactions, minimizing unwanted side reactions, and ensuring the purity and integrity of the final product in research and drug development settings.
Introduction to this compound Reactions
This compound is a bifunctional linker that contains a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a 13-unit polyethylene glycol (PEG) spacer. The NHS ester is highly reactive towards primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues, forming stable amide bonds. This reaction is widely used for conjugating molecules for various applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapies. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[1][2]
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For this reaction to proceed efficiently, the primary amine on the biomolecule needs to be in its deprotonated, nucleophilic state.[3] A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and reducing the efficiency of the desired conjugation.[4] The rates of both aminolysis and hydrolysis are significantly influenced by the pH of the reaction medium.[4]
Importance of Quenching
Quenching is a critical step in NHS ester conjugation reactions. It involves adding a reagent to neutralize any unreacted NHS ester, thereby stopping the reaction. This is crucial for several reasons:
-
Preventing Further Reaction: It ensures that the conjugation reaction is terminated at a specific time point, preventing over-labeling or modification of the target molecule.
-
Minimizing Side Reactions: Unreacted NHS esters can lead to undesirable side reactions with other nucleophiles present in the reaction mixture or during downstream processing.
-
Ensuring Product Homogeneity: Controlled quenching contributes to a more homogeneous product with a defined degree of labeling.
-
Improving Stability: Quenching prevents the hydrolysis of unreacted NHS esters, which can alter the pH of the solution and potentially affect the stability of the conjugate.
Quenching Strategies
The most common strategy for quenching NHS ester reactions is the addition of a small molecule containing a primary amine. These quenching reagents react with the excess NHS ester in the same manner as the target molecule, effectively consuming the reactive species.
Common Quenching Reagents
Several reagents are commonly used to quench NHS ester reactions. The choice of quenching agent can depend on the specific application and the nature of the conjugated molecule.
-
Tris (tris(hydroxymethyl)aminomethane): A widely used quenching reagent due to its primary amine group. It is effective and readily available.
-
Glycine: Another common choice, containing a primary amine that rapidly reacts with NHS esters.
-
Hydroxylamine: Can be used to quench the reaction and has the added benefit of being able to cleave ester linkages that may have formed as side reactions with serine, threonine, or tyrosine residues.
-
Methylamine: A highly efficient nucleophile for quenching and for removing O-acyl esters, which are common side products in NHS ester labeling reactions.
It is important to note that buffers containing primary amines, such as Tris and glycine, are incompatible with the NHS ester reaction itself as they compete with the target molecule. They should only be added after the desired conjugation has been achieved.
Quantitative Data for Quenching Strategies
The following table summarizes the key quantitative parameters for common quenching strategies for this compound reactions.
| Quenching Reagent | Final Concentration | Incubation Time | Incubation Temperature | pH of Quenching Buffer | Notes |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature | ~8.0 | A common and effective quenching agent. |
| Glycine | 50-100 mM | 5-15 minutes | Room Temperature or on Ice | ~7.4-8.0 | Rapidly quenches the reaction. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | ~8.5 | Can also cleave unstable ester side products. |
| Methylamine | 0.4 M | 60 minutes | Room Temperature | Influences final pH | Highly efficient at quenching and removing O-acyl esters. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound and Quenching with Tris
This protocol provides a general procedure for labeling a protein with this compound and subsequently quenching the reaction with Tris buffer.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the protein solution is free of any amine-containing substances.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature or at 4°C.
-
Quench the Reaction: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Incubate for 15-30 minutes at room temperature to ensure complete quenching of the unreacted NHS ester.
-
Purify the Conjugate: Remove the unreacted this compound, the quenching reagent, and byproducts by size-exclusion chromatography.
Protocol 2: Oligonucleotide Labeling with this compound and Quenching with Glycine
This protocol describes the labeling of an amine-modified oligonucleotide with this compound followed by quenching with glycine.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Glycine, pH 7.4
-
Ethanol
-
3 M Sodium Acetate
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
Prepare the this compound Stock Solution: Dissolve the this compound in a small volume of anhydrous DMSO or DMF.
-
Perform the Coupling Reaction: Add a molar excess of the this compound stock solution to the oligonucleotide solution. Incubate the reaction for 2-4 hours at room temperature.
-
Quench the Reaction: Add the Quenching Buffer (1 M Glycine, pH 7.4) to a final concentration of 100 mM.
-
Incubate: Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
Visualizations
Signaling Pathway: NHS Ester Reaction and Quenching
Caption: Reaction of this compound with a primary amine and subsequent quenching.
Experimental Workflow: Protein Labeling and Quenching
Caption: Workflow for protein labeling with this compound and quenching.
Logical Relationship: Selecting a Quenching Strategy
Caption: Decision tree for selecting an appropriate quenching strategy.
Troubleshooting and Considerations
-
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive. Always use anhydrous solvents for preparing stock solutions and handle reagents in a dry environment to minimize hydrolysis, which is a major competing reaction. The half-life of NHS esters decreases significantly as the pH increases.
-
Side Reactions: Besides hydrolysis, NHS esters can react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although these reactions are generally less favorable than with primary amines. Using quenching agents like hydroxylamine or methylamine can help reverse some of these side reactions.
-
Buffer Compatibility: Ensure that the reaction buffer is free of primary amines. Buffers such as phosphate, carbonate-bicarbonate, HEPES, and borate at a pH of 7.2-8.5 are recommended for the conjugation reaction.
-
Optimization: The optimal molar excess of the this compound and the reaction time should be determined empirically for each specific application to achieve the desired degree of labeling.
By following these guidelines and protocols, researchers can effectively control their this compound conjugation reactions, leading to the successful development of well-defined and functional biomolecules.
References
Troubleshooting & Optimization
How to prevent hydrolysis of Acid-PEG13-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Acid-PEG13-NHS ester, focusing on the prevention of hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker featuring a thirteen-unit polyethylene glycol (PEG) spacer.[1][2][3] This PEG chain enhances the solubility of the molecule in aqueous media.[2][3] The molecule has two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) on proteins, peptides, or other molecules to form stable amide bonds.
-
A Carboxylic acid (COOH) : This group can be conjugated to primary amines using activators like EDC or HATU.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This process results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired conjugation reaction with the target amine-containing molecule. Once hydrolyzed, the this compound can no longer react with its target, which drastically reduces the yield of the final conjugated product.
Q3: What are the main factors that influence the rate of this compound hydrolysis?
The stability of an NHS ester is primarily affected by three factors:
-
pH : The rate of hydrolysis significantly increases with a rise in pH.
-
Temperature : Higher temperatures accelerate both the rate of hydrolysis and the desired conjugation reaction.
-
Buffer Composition : The presence of primary amines or other nucleophiles in the buffer will compete with the target molecule for reaction with the NHS ester.
Q4: How should I store and handle this compound to maintain its reactivity?
Proper storage and handling are crucial to prevent premature hydrolysis and maintain the reactivity of your this compound.
-
Storage of Solid Reagent : Store the solid this compound at -20°C in a dry environment, protected from moisture and light. Using a desiccator is highly recommended.
-
Handling : Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation. It is advisable to handle the reagent under an inert atmosphere, such as nitrogen.
-
Solution Preparation : Prepare solutions of this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in aqueous solutions. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Anhydrous grade solvents are recommended as degraded DMF can contain amines that will react with the NHS ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound | - Ensure the reagent is stored correctly under desiccated conditions at -20°C. - Allow the vial to warm to room temperature before opening to prevent condensation. - Use high-quality, anhydrous DMSO or DMF to dissolve the ester immediately before the reaction. - Perform the reaction at the optimal pH of 7.2-8.5. Avoid pH values above 8.5. - Minimize the time the reagent is in an aqueous buffer before the conjugation reaction. |
| Suboptimal pH of Reaction Buffer | - Verify the pH of your reaction buffer using a calibrated pH meter. - The optimal pH range for NHS ester conjugation is 7.2-8.5. A pH of 8.3-8.5 is often recommended for an ideal balance between amine reactivity and ester stability. - A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 will significantly accelerate hydrolysis. | |
| Incompatible Reaction Buffer | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. - Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. | |
| Low Protein/Target Molecule Concentration | - The competing hydrolysis reaction is more significant in dilute protein solutions. - It is recommended to use a protein concentration of at least 2 mg/mL. | |
| Precipitation During Reaction | Protein Aggregation | - Ensure your protein or target molecule is soluble and stable in the chosen reaction buffer. - Consider performing a buffer exchange to ensure compatibility. |
| Use of a Hydrophobic NHS Ester | - While this compound has a hydrophilic PEG spacer, if you are conjugating a very hydrophobic molecule, it can decrease the overall solubility of the conjugate. |
Data Presentation
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after adding the this compound to the aqueous buffer.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating an this compound to a protein. Optimization may be required for specific proteins and desired labeling degrees.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Prepare the Protein Solution : Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Perform the Conjugation Reaction : Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate : Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C. Lower temperatures can help minimize hydrolysis but may require longer incubation times.
-
Quench the Reaction : Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate : Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Acid-PEG13-NHS Ester
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conjugation efficiency when using Acid-PEG13-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
This compound facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to a target molecule. The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically targets primary amines (-NH₂), such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable amide bond.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This process releases N-hydroxysuccinimide (NHS) as a byproduct.[1]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a significant competing reaction where the NHS ester reacts with water instead of the intended primary amine.[1][3] This reaction results in the formation of an unreactive carboxylic acid, thereby inactivating the this compound and reducing the overall conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH for NHS ester conjugation reactions is a compromise between ensuring the nucleophilicity of the primary amine and minimizing the rate of NHS ester hydrolysis. The generally recommended pH range is 7.2 to 8.5. A pH of 8.3-8.5 is often considered ideal for balancing these two factors. At a lower pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis increases significantly, leading to a lower yield of the desired conjugate.
Q4: Which buffers are compatible with NHS ester reactions?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible choices.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the conjugation step. If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary prior to starting the conjugation reaction.
Q5: How should I properly store and handle this compound?
Due to their moisture sensitivity, NHS esters require careful storage and handling to maintain their reactivity.
-
Storage: Store this compound in a desiccated environment at -20°C.
-
Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture from the air from condensing onto the reagent.
-
Solution Preparation: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment.
Troubleshooting Guide for Low Conjugation Efficiency
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling, or the stock solution was not freshly prepared. | Ensure proper storage of the NHS ester in a desiccated environment at -20°C. Always allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before each use. You can test the reactivity of your NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base. |
| Suboptimal Buffer pH: The pH of the reaction buffer is too low (amines are protonated) or too high (accelerated hydrolysis). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. Use a calibrated pH meter to confirm the pH of your buffer before initiating the reaction. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Perform a buffer exchange into a compatible, amine-free buffer such as PBS, carbonate-bicarbonate, or HEPES prior to conjugation. | |
| Insufficient Molar Excess of NHS Ester: The ratio of this compound to the target molecule is too low to drive the reaction to completion. | Increase the molar excess of the NHS ester. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application. | |
| Low Concentration of Reactants: Dilute concentrations of the target molecule can slow down the desired conjugation reaction, allowing the competing hydrolysis reaction to dominate. | Increase the concentration of your target molecule if possible. A recommended protein concentration is typically between 1-10 mg/mL. | |
| Protein Precipitation During or After Conjugation | High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this to an aqueous protein solution can cause precipitation. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%. |
| Use of a Hydrophobic NHS Ester: The PEG linker in this compound is designed to be hydrophilic. However, if a different, more hydrophobic NHS ester is used, it can decrease the overall solubility of the resulting conjugate. | The use of a PEGylated NHS ester like this compound is generally recommended to enhance the hydrophilicity of the final conjugate. | |
| Lack of Reproducibility Between Experiments | Inconsistent NHS Ester Activity: Due to their moisture sensitivity, the activity of the NHS ester can vary between experiments if not handled consistently. | Adhere strictly to proper storage and handling protocols. Prepare fresh solutions for each experiment to ensure consistent reagent activity. |
| Inaccurate pH Measurement: Small variations in buffer pH can significantly impact both the conjugation and hydrolysis rates. | Calibrate your pH meter regularly and ensure accurate pH measurement of the reaction buffer for each experiment. |
Quantitative Data Summary
Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~125 minutes |
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Molar Excess of NHS Ester | 10- to 20-fold |
| Protein Concentration | 1 - 10 mg/mL |
| Reaction Time | 1 - 4 hours at room temperature, or overnight on ice |
| Quenching Agent (Optional) | 20-50 mM Tris or glycine |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted PEG reagent and byproducts using a suitable purification method such as dialysis or a desalting column.
Protocol 2: Quality Control Assay to Test NHS Ester Activity
This protocol is used to indirectly assess the activity of the NHS ester by measuring the amount of NHS released upon complete hydrolysis.
-
Prepare Solutions:
-
Dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).
-
Prepare a control solution with the same concentration of solvent in the reaction buffer.
-
Prepare a high pH solution (e.g., 0.5-1.0 N NaOH).
-
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the NHS ester solution and the control solution at 260 nm. The initial absorbance due to any pre-existing hydrolyzed NHS is A_initial = A_reagent - A_control.
-
Induce Complete Hydrolysis: Add a small volume of the high pH NaOH solution to the NHS ester solution to rapidly and completely hydrolyze any remaining active ester. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated NHS ester solution at 260 nm.
-
Calculate Activity: A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active prior to hydrolysis. If A_initial is close to A_final, the reagent may have already been largely hydrolyzed.
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for NHS ester bioconjugation.
References
Optimizing pH for Acid-PEG13-NHS ester reactions with primary amines
This guide provides detailed technical support for researchers, scientists, and drug development professionals utilizing Acid-PEG13-NHS ester for conjugation with primary amines. Here you will find answers to frequently asked questions, troubleshooting strategies for common issues, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction with a primary amine?
The optimal pH for the reaction is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[1][2] The generally recommended pH range is 7.2 to 8.5 .[3][4][] For many proteins and peptides, a pH of 8.3 to 8.5 provides the best results.
Q2: Why is pH so critical for this reaction?
The pH of the reaction medium governs two competing chemical processes:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile. At acidic pH, the amine group is protonated (-NH3+), making it non-nucleophilic and unreactive. As the pH increases, the concentration of the reactive deprotonated amine rises, favoring the conjugation reaction.
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an inactive carboxylic acid. The rate of this competing hydrolysis reaction increases significantly at higher pH values.
Therefore, the optimal pH maximizes the amine reaction rate while keeping the rate of NHS ester hydrolysis to a minimum.
Q3: What happens if the pH is too low or too high?
-
pH below 7.0: The concentration of protonated, non-nucleophilic amines is high, leading to a very slow or non-existent reaction rate.
-
pH above 8.5: The hydrolysis of the this compound becomes extremely rapid. The reagent may become inactivated by water before it can react with the target amine, leading to significantly lower conjugation efficiency.
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate Buffer
-
Sodium Phosphate Buffer
-
HEPES Buffer
-
Borate Buffer
Q5: Which buffers must I avoid?
Buffers containing primary amines will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation yield. Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane) buffers like TBS.
-
Glycine buffers.
-
Any buffer with ammonium ions. Note: Tris or glycine can be useful to add at the end of the incubation period to quench (stop) the reaction by consuming any unreacted NHS ester.
Q6: How does temperature affect the reaction?
Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C. Lowering the temperature to 4°C slows down both the conjugation reaction and the competing hydrolysis reaction. This can be advantageous for sensitive proteins or when trying to minimize hydrolysis over a longer incubation period.
Q7: My this compound won't dissolve in my aqueous buffer. What should I do?
NHS esters, especially those with long PEG chains, can be difficult to dissolve directly in aqueous buffers. The standard procedure is to first dissolve the this compound in a small amount of an anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This concentrated stock solution is then added to your protein solution in the appropriate aqueous reaction buffer. It is crucial to use high-quality, amine-free DMF, as it can degrade to form amines that will react with the NHS ester.
Data Presentation
Table 1: pH Effects on NHS Ester Reactions
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Very Low (amines are protonated) | Low | Very Poor |
| 7.2 - 8.5 | Good (balance of protonated/unprotonated amines) | Moderate (manageable) | Optimal |
| > 8.5 | High (amines are deprotonated) | Very High (rapid inactivation) | Poor |
Table 2: Recommended Buffers for NHS Ester Conjugation
| Recommended Buffers | Buffers to Avoid (Contain Primary Amines) |
| Phosphate (PBS), 0.1 M | Tris (TBS) |
| Sodium Bicarbonate, 0.1 M | Glycine |
| Borate, 50 mM | Buffers with Ammonium Ions |
| HEPES | - |
Table 3: NHS Ester Half-life vs. pH
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| > 9.0 | Room Temp | Minutes |
Visualizations
Caption: Reaction mechanism for NHS ester conjugation and the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low conjugation efficiency in NHS ester reactions.
Troubleshooting Guide
Problem: My conjugation efficiency is very low. What should I check?
Low efficiency is a common issue that can be resolved by systematically checking the following parameters:
-
A. Reaction Conditions
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.
-
Optimize Temperature and Time: If you suspect hydrolysis is the main issue, perform the reaction at 4°C overnight. If the reaction is slow, a longer incubation at room temperature may be needed.
-
Increase Reactant Concentrations: Low protein concentrations can favor the competing hydrolysis reaction. If possible, use a protein concentration of at least 1-2 mg/mL. You may also need to increase the molar excess of the this compound.
-
-
B. Buffer Composition
-
Confirm Amine-Free Buffer: Ensure you are not using a buffer containing primary amines like Tris or glycine, which compete with the reaction. If your protein is stored in such a buffer, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS) before starting the conjugation.
-
-
C. Reagent Quality and Handling
-
Hydrolysis of NHS Ester: The this compound is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare Fresh Solutions: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before you add it to the reaction. Do not prepare and store aqueous stock solutions, as the NHS-ester moiety will readily hydrolyze.
-
-
D. Target Molecule Properties
-
Amine Accessibility: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the NHS ester.
-
Protein Purity: Ensure you are using a highly purified protein. Contaminating proteins with primary amines will also react with the NHS ester.
-
Experimental Protocols
Protocol 1: General Protocol for Conjugating this compound to a Protein
This protocol provides a general guideline. The optimal molar ratio of NHS ester to protein may need to be determined empirically for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification equipment: Desalting column (e.g., gel filtration) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
References
Improving solubility of Acid-PEG13-NHS ester in aqueous buffers
Welcome to the technical support center for Acid-PEG13-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to the solubility and use of this reagent in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound?
A1: While the PEG13 linker enhances the hydrophilicity and aqueous solubility of the molecule, it is often recommended to first dissolve the this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][5] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid negative effects on your protein or other biomolecules.
Q2: Can I prepare a stock solution of this compound in an aqueous buffer and store it for later use?
A2: It is strongly advised not to prepare and store stock solutions of this compound in aqueous buffers. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which will inactivate the reagent. Always prepare fresh solutions immediately before each experiment.
Q3: What is the optimal pH for dissolving and reacting this compound?
A3: For the reaction with primary amines, the optimal pH range is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance to ensure the primary amines are deprotonated and nucleophilic while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.
Q4: Which buffers should I use, and which should I avoid?
A4: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, carbonate-bicarbonate buffer, or HEPES buffer. Avoid buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester, reducing your conjugation efficiency.
Q5: How does temperature affect the solubility and stability of this compound?
A5: While temperature can influence solubility, the primary concern with elevated temperatures is the increased rate of hydrolysis of the NHS ester. Reactions are often performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight to balance the reaction rate and the stability of the ester.
Troubleshooting Guide
Problem 1: this compound is not dissolving or is precipitating in the aqueous buffer.
| Possible Cause | Recommended Solution |
| Direct dissolution in aqueous buffer | Dissolve the reagent in a small amount of anhydrous DMSO or DMF first, then add this stock solution to your aqueous buffer with stirring. |
| High concentration of the reagent | The hydrophilic PEG spacer aids solubility, but at very high concentrations, the compound may still not be fully soluble. Try decreasing the initial concentration. |
| Low temperature of the buffer | If you are using a cold buffer, allow it to warm slightly or sonicate briefly to aid dissolution. |
| Incorrect buffer composition | High salt concentrations can sometimes decrease the solubility of PEGylated compounds. If possible, try reducing the salt concentration of your buffer. |
| Organic solvent concentration is too high | Ensure the final concentration of DMSO or DMF in the aqueous reaction mixture does not exceed 10% to prevent precipitation of proteins or the reagent itself. |
Problem 2: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Hydrolysis of the NHS ester | The NHS ester is moisture-sensitive. Store the solid reagent in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and discard any unused reconstituted reagent. |
| Incorrect buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of competing nucleophiles | Ensure your buffer is free of primary amines (e.g., Tris, glycine). Also, be aware of other potential amine-containing contaminants like sodium azide in high concentrations. |
| Insufficient molar excess of the reagent | For dilute protein solutions, a greater molar excess of the PEG-NHS ester may be required to achieve the desired level of conjugation. A 20-fold molar excess is a common starting point for antibody labeling. |
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Half-life of NHS Esters in Aqueous Buffers at Various pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | Room Temp. | ~1 hour |
| 8.5 | Room Temp. | 125-180 minutes |
| 8.6 | 4°C | 10 minutes |
| 8.6 | Room Temp. | ~10 minutes |
| 9.0 | Room Temp. | 110-125 minutes |
Note: These values are for general NHS esters and provide a strong indication of the stability of the NHS ester moiety on the this compound.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Equilibrate Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Prepare Stock Solution: Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Add to Reaction Buffer: Add the calculated volume of the stock solution to your amine-free aqueous reaction buffer (e.g., PBS, pH 7.4) while vortexing or stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
Protocol 2: Labeling a Protein with this compound
-
Prepare Protein: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If the protein solution contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Calculate Reagent Amount: Determine the amount of this compound needed. A 20-fold molar excess is a common starting point for labeling antibodies.
-
Prepare Reagent Solution: Immediately before use, prepare a stock solution of the this compound in DMSO or DMF as described in Protocol 1.
-
Reaction: Add the calculated volume of the reagent stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts by dialysis or using a desalting column.
Visualizations
Caption: Workflow for dissolving and conjugating this compound.
Caption: Competing reaction pathways for this compound in aqueous buffer.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Removal of unreacted Acid-PEG13-NHS ester post-conjugation
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted Acid-PEG13-NHS ester from a reaction mixture after conjugation to a target molecule (e.g., a protein, antibody, or nanoparticle).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound after a conjugation reaction?
The most effective methods for removing unreacted this compound leverage the size difference between the large, conjugated product and the small, unreacted PEG reagent. The most common techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger conjugate will elute first, while the smaller, unreacted PEG-NHS ester is retained longer in the column, allowing for effective separation.
-
Dialysis: This is a widely used and straightforward method. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The smaller, unreacted PEG molecules pass through the pores of the membrane into a larger volume of buffer, while the larger conjugate is retained inside the bag.
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a more rapid and scalable alternative to dialysis, often used in industrial settings. It uses a semi-permeable membrane to separate molecules by size, allowing for buffer exchange and removal of small molecules like unreacted PEG-NHS ester.
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine. This will react with any remaining NHS ester, and the resulting product can then be removed by one of the size-based separation methods mentioned above.
Q2: How do I choose the right purification method for my experiment?
The choice of purification method depends on several factors, including the scale of your reaction, the properties of your conjugated molecule, and the required purity of the final product. The table below provides a comparison of common methods to help you decide.
Comparison of Purification Methods
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Lab scale (mg to g) | High resolution and purity; Can be automated. | Can dilute the sample; Requires specialized equipment. |
| Dialysis | Diffusion across a semi-permeable membrane | Lab scale (µg to g) | Simple and inexpensive; Gentle on proteins. | Slow (can take several hours to days); Sample dilution. |
| Tangential Flow Filtration (TFF) | Convective transport across a membrane | Pilot to process scale (g to kg) | Fast and scalable; Concentrates the sample. | Higher initial equipment cost; Potential for membrane fouling. |
| Chemical Quenching | Inactivation of NHS ester with a small amine | All scales | Stops the reaction quickly. | Adds another small molecule that needs to be removed. |
Troubleshooting Guide
Problem 1: My final product still shows the presence of unreacted PEG-NHS ester after purification.
-
Possible Cause (Dialysis): The molecular weight cut-off (MWCO) of the dialysis membrane may be too high, allowing some of the unreacted PEG to be retained.
-
Solution: Ensure the MWCO of your dialysis tubing is at least 10-20 times smaller than the molecular weight of your conjugate but large enough to allow the unreacted PEG-NHS ester (MW ≈ 700 Da) to pass through freely.
-
-
Possible Cause (SEC): The column length or resolution may be insufficient for complete separation.
-
Solution: Use a longer column or a resin with a smaller particle size for better resolution. Optimize the flow rate; a slower flow rate often improves separation.
-
-
Possible Cause (General): The initial excess of PEG-NHS ester was too high, overwhelming the purification capacity.
-
Solution: In future experiments, consider reducing the molar excess of the PEG reagent during the conjugation step.
-
Problem 2: I am losing a significant amount of my conjugated product during purification.
-
Possible Cause: The product may be adsorbing to the purification matrix (e.g., chromatography resin or dialysis membrane).
-
Solution: Pre-treat the purification system with a blocking agent like bovine serum albumin (BSA) if your application allows. For SEC, ensure you are using a resin with low non-specific binding properties. For dialysis, select a membrane material known for low protein binding (e.g., regenerated cellulose).
-
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
-
Prepare the Dialysis Buffer: Choose a buffer that is compatible with your conjugated molecule and in which it is stable. A common choice is Phosphate-Buffered Saline (PBS). Prepare at least 1000 times the volume of your reaction mixture.
-
Hydrate the Dialysis Tubing: Cut the required length of dialysis tubing (with the appropriate MWCO) and hydrate it in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Load your reaction mixture into the dialysis tubing and securely close both ends with clips.
-
Perform Dialysis: Submerge the sealed dialysis bag in a large beaker of cold (4°C) dialysis buffer. Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then leave it overnight. A total of 3-4 buffer changes is typically sufficient.
-
Recover the Sample: Carefully remove the dialysis bag from the buffer, and recover your purified conjugate.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
-
Select the SEC Column: Choose a pre-packed or self-packed SEC column with a fractionation range appropriate for separating your large conjugate from the small, unreacted PEG-NHS ester.
-
Equilibrate the Column: Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed mobile phase (e.g., PBS).
-
Load the Sample: Load your reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the Sample: Begin the elution with the mobile phase at a pre-determined flow rate.
-
Collect Fractions: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The first peak to elute will be your high-molecular-weight conjugate, followed by a later peak corresponding to the low-molecular-weight unreacted PEG-NHS ester.
-
Pool and Analyze Fractions: Pool the fractions corresponding to the first peak and analyze for purity and concentration.
Workflow Diagram
Caption: Workflow for post-conjugation purification.
Impact of temperature on Acid-PEG13-NHS ester reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Acid-PEG13-NHS ester reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the this compound reaction with a primary amine?
Temperature has a significant impact on the reaction kinetics. Generally, increasing the temperature accelerates the rate of both the desired reaction with the primary amine (aminolysis) and the competing side reaction, hydrolysis of the NHS ester.[1] The optimal temperature is a balance between achieving a sufficient reaction rate for aminolysis while minimizing the degradation of the NHS ester through hydrolysis.
Q2: What is the recommended temperature range for conducting an this compound conjugation reaction?
Most protocols recommend conducting the reaction at either room temperature (typically 20-25°C) or at 4°C (on ice).[2][3]
-
Room Temperature (20-25°C): This temperature generally provides a faster reaction rate, with typical incubation times ranging from 30 minutes to 4 hours.[2][4]
-
4°C (on ice): This lower temperature is often used to minimize the rate of hydrolysis, especially when working with sensitive proteins or when longer incubation times (e.g., overnight) are required.
Q3: How does temperature affect the stability of the this compound in an aqueous solution?
Higher temperatures significantly decrease the stability of the NHS ester by accelerating the rate of hydrolysis. Hydrolysis is a reaction with water that cleaves the NHS ester, rendering it inactive and unable to react with the target amine. This is a critical consideration, as premature hydrolysis will reduce the yield of the desired conjugate.
Q4: Should I be concerned about temperature fluctuations during my experiment?
Yes, maintaining a consistent temperature throughout the reaction is crucial for reproducibility. Fluctuations can lead to variable reaction rates and inconsistent conjugation efficiency. It is recommended to use temperature-controlled environments such as incubators, water baths, or cold rooms.
Q5: Can I freeze my this compound stock solution?
It is generally recommended to prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. If storage of a stock solution is necessary, it should be stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles and exposure to moisture. Before opening a vial of the reagent, it is critical to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Low Conjugation Yield | Reaction temperature is too low: The rate of aminolysis may be too slow, resulting in an incomplete reaction within the given timeframe. | Increase the reaction temperature to room temperature (20-25°C). If the biomolecule is temperature-sensitive, consider a longer incubation time at 4°C. |
| Reaction temperature is too high: This can lead to rapid hydrolysis of the this compound, reducing the concentration of the active reagent available to react with the amine. | Perform the reaction at a lower temperature, such as 4°C, especially for extended reaction times. | |
| Premature hydrolysis of NHS ester: The reagent may have been exposed to moisture and/or elevated temperatures before being added to the reaction mixture. | Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh in anhydrous solvent. | |
| Inconsistent Results Between Batches | Temperature fluctuations: Inconsistent temperature control between experiments can lead to variability in reaction rates and yields. | Use a calibrated incubator, water bath, or cold room to ensure a consistent reaction temperature for all experiments. Monitor and record the temperature throughout the reaction. |
| Protein Aggregation or Denaturation | Reaction temperature is too high: Some proteins are sensitive to elevated temperatures and may denature or aggregate, leading to loss of function and poor conjugation. | Conduct the reaction at a lower temperature (e.g., 4°C). Perform initial stability tests of your protein at the intended reaction temperature. |
Quantitative Data
The stability of the NHS ester is highly dependent on both pH and temperature. The following table summarizes the half-life of NHS esters under different conditions, illustrating the impact of these parameters on the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and provides a strong indication of the expected behavior for this compound.
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein at Room Temperature
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. If the NHS ester is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl (pH 8.0) or 1 M glycine, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Low-Temperature Conjugation for Sensitive Biomolecules
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1. Pre-chill all buffers and solutions to 4°C.
-
-
Reaction Setup:
-
Perform the addition of the this compound to the protein solution on ice.
-
Incubate the reaction mixture at 4°C for 2 hours to overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching reagent and incubate for 30 minutes at 4°C.
-
-
Purification:
-
Purify the conjugate using a pre-chilled size-exclusion chromatography column or dialysis at 4°C.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for PEGylation.
Caption: Troubleshooting logic for low conjugation yield.
References
Storage and handling best practices for Acid-PEG13-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Acid-PEG13-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture and should be stored under specific conditions to maintain its reactivity. Proper storage is crucial for optimal performance in your experiments.[1][2][3]
Q2: How should I handle this compound upon receiving it and during experimental setup?
A2: Careful handling of this compound is critical to prevent its degradation. The N-hydroxysuccinimide (NHS) ester moiety is particularly susceptible to hydrolysis.[2][3] It is recommended to equilibrate the vial to room temperature before opening to avoid moisture condensation. For use, dissolve the reagent in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before your experiment. It is advised not to prepare aqueous stock solutions for storage due to the rapid hydrolysis of the NHS ester.
Q3: My conjugation efficiency is low. What are the possible causes and how can I troubleshoot this?
A3: Low conjugation efficiency can stem from several factors, primarily related to the hydrolysis of the NHS ester or suboptimal reaction conditions. To troubleshoot, ensure you are using an amine-free buffer, such as phosphate-buffered saline (PBS), at the recommended pH range of 7.2-8.5. Avoid buffers containing primary amines, like Tris, as they will compete with your target molecule for reaction with the NHS ester. Also, verify that the this compound has been stored and handled correctly to prevent degradation.
Q4: Can I use this compound in aqueous buffers?
A4: While the PEG component of this compound enhances its hydrophilicity, the NHS ester itself is prone to hydrolysis in aqueous environments. It is best practice to first dissolve the reagent in a water-miscible organic solvent like DMSO or DMF and then add it to your aqueous reaction mixture. The final concentration of the organic solvent should be kept to a minimum, typically not exceeding 10% of the total reaction volume, to avoid denaturing proteins or affecting other biomolecules.
Q5: What is the role of the two functional groups, carboxylic acid and NHS ester, in this compound?
A5: this compound is a heterobifunctional linker. The NHS ester is designed to react with primary amines (-NH2) on molecules like proteins or amine-modified oligonucleotides to form stable amide bonds. The terminal carboxylic acid can be reacted with primary amines in the presence of activators such as EDC or DCC, also forming a stable amide bond. This dual functionality allows for sequential or orthogonal conjugation strategies.
Troubleshooting Guides
Issue: High Background or Non-Specific Binding
High background in assays like ELISA can be a result of issues with the conjugated protein or the assay procedure itself.
-
Potential Cause 1: Excess Labeling. Over-modification of the protein can alter its properties, leading to aggregation or increased non-specific interactions.
-
Solution: Perform a titration experiment to determine the optimal molar excess of this compound to your protein. A common starting point is a 5- to 20-fold molar excess.
-
-
Potential Cause 2: Hydrolysis of NHS Ester. Hydrolyzed NHS ester results in a free carboxyl group, which can increase non-specific binding through electrostatic interactions.
-
Solution: Ensure the labeling reaction is performed at the optimal pH and that the this compound is handled properly to minimize hydrolysis.
-
-
Potential Cause 3: Inadequate Blocking. Insufficient blocking of the assay surface can leave sites available for non-specific binding.
-
Solution: Optimize your blocking step by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.
-
-
Potential Cause 4: Inappropriate Buffer Composition. Suboptimal pH or ionic strength in assay buffers can contribute to non-specific interactions.
-
Solution: Adjust the pH or salt concentration of your wash buffers to reduce electrostatic interactions. Adding a non-ionic surfactant like Tween 20 can help mitigate hydrophobic interactions.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | Essential for long-term stability. |
| Storage Environment | Dry, protected from light, with desiccant | Minimizes degradation from moisture and light. |
| NHS Ester Half-life | 4-5 hours at pH 7.0, 0°C | Hydrolysis rate is pH and temperature-dependent. |
| 10 minutes at pH 8.6, 4°C | The rate of hydrolysis increases significantly with pH. | |
| Reaction pH | 7.2 - 8.5 | Optimal range for the reaction of NHS esters with primary amines. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.2-8.0.
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free buffer via dialysis or desalting column.
-
Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM solution of the reagent by dissolving it in anhydrous DMSO or DMF.
-
Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage: Store the labeled protein under conditions that are optimal for the unmodified protein.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting low conjugation efficiency.
References
Validation & Comparative
Characterizing Acid-PEG13-NHS Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. Acid-PEG13-NHS ester is a discrete polyethylene glycol (dPEG®) linker used to conjugate molecules to proteins, antibodies, or other amine-containing moieties. Its defined molecular weight simplifies analysis compared to traditional polydisperse PEGs. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the characterization of this compound conjugates, supported by representative experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, providing precise molecular weight information and confirming successful conjugation.[1][2] Two common MS techniques for analyzing PEG conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).
MALDI-TOF MS is a rapid and relatively simple technique that provides the molecular weight of the intact conjugate.[3] It is particularly useful for obtaining a quick confirmation of conjugation and assessing the overall purity of the sample.
ESI-MS , often coupled with liquid chromatography (LC-MS), offers higher resolution and accuracy, allowing for the detailed characterization of the conjugate and the identification of different PEGylated species.[1][4] Deconvolution of the resulting multiply charged spectra yields the zero-charge mass of the conjugate.
Performance Comparison: Mass Spectrometry
| Feature | MALDI-TOF MS | ESI-MS |
| Primary Information | Molecular Weight of Intact Conjugate | High-Resolution Molecular Weight, Identification of Different Species |
| Resolution | Moderate | High |
| Accuracy | Good | Excellent |
| Throughput | High | Moderate |
| Coupling to Separation | Offline with LC | Online with LC (LC-MS) |
| Sample Consumption | Low | Low |
| Key Advantage | Speed and Simplicity | High Resolution and Detailed Information |
Alternative Characterization Techniques
While mass spectrometry excels at providing molecular weight information, a comprehensive characterization of this compound conjugates often involves orthogonal techniques to assess other critical quality attributes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the covalent attachment of the PEG linker and quantifying the degree of PEGylation. By comparing the integration of characteristic proton signals from the PEG chain and the conjugated molecule, the ratio of PEG to the molecule can be determined.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonds present in the conjugate. The disappearance of the NHS ester peak and the appearance of a new amide bond peak can confirm successful conjugation. Characteristic peaks of the PEG backbone can also be identified.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique separates molecules based on their hydrodynamic radius and provides an absolute measurement of the molar mass. SEC-MALS is particularly useful for identifying and quantifying aggregates and different PEGylated species in the sample.
Performance Comparison: Alternative Methods
| Technique | Primary Information | Key Advantages | Limitations |
| ¹H NMR | Confirmation of Covalent Linkage, Degree of PEGylation | Quantitative, Provides Structural Information | Lower sensitivity compared to MS, Complex spectra for large molecules |
| FTIR | Confirmation of Functional Group Conversion | Fast, Non-destructive | Provides qualitative information, Can be difficult to interpret complex spectra |
| SEC-MALS | Molar Mass, Size Variants, Aggregation | Absolute Molar Mass Measurement, Separation of Species | Indirect measurement of conjugation, Requires specialized detectors |
Experimental Protocols
Conjugation of a Model Peptide with this compound
A model peptide (e.g., a 10-amino acid peptide with a single lysine residue, MW ≈ 1200 Da) is conjugated with this compound (MW = 787.85 Da).
-
Dissolve the Peptide: Dissolve the peptide in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a final concentration of 1 mg/mL.
-
Dissolve the PEG-NHS Ester: Immediately before use, dissolve this compound in a water-miscible organic solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker and byproducts.
Mass Spectrometry Analysis
MALDI-TOF MS Protocol:
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA.
-
Sample Preparation: Mix the purified conjugate solution (1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Analysis: Allow the spot to dry completely before inserting the target into the mass spectrometer. Acquire spectra in positive ion linear mode.
ESI-MS Protocol:
-
Sample Preparation: Dilute the purified conjugate in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10 pmol/µL.
-
Analysis: Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire spectra in positive ion mode over a relevant m/z range. Deconvolute the raw data to obtain the zero-charge mass spectrum.
Alternative Techniques Protocols
¹H NMR Protocol:
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
FTIR Protocol:
-
Sample Preparation: Prepare a thin film of the lyophilized conjugate on a suitable IR-transparent window (e.g., KBr pellet or ATR crystal).
-
Analysis: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
SEC-MALS Protocol:
-
Mobile Phase: Use a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Injection: Inject the purified conjugate onto a size-exclusion column connected to a MALS detector, a UV detector, and a refractive index (RI) detector.
-
Data Analysis: Analyze the data using the appropriate software to determine the molar mass and size distribution of the eluting species.
Representative Experimental Data
Table 1: Mass Spectrometry Data for a Model Peptide-PEG13 Conjugate
| Analysis | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Unconjugated Peptide | 1200.0 | 1200.5 | Starting Material |
| This compound | 787.85 | 810.8 (as [M+Na]⁺) | Reactant |
| Peptide-PEG13 Conjugate | 1970.85 | 1971.2 | Successful Conjugation |
Table 2: Comparison of Characterization Techniques
| Technique | Key Finding | Interpretation |
| MALDI-TOF MS | A major peak at m/z 1971.2. | Confirms the presence of the desired mono-PEGylated conjugate. |
| ESI-MS | Deconvoluted mass of 1971.18 Da. | High-resolution confirmation of the conjugate's molecular weight. |
| ¹H NMR | Appearance of characteristic PEG ethylene glycol protons (~3.6 ppm) and peptide aromatic protons. Integration ratio confirms 1:1 conjugation. | Covalent bond formation and stoichiometry are confirmed. |
| FTIR | Disappearance of the NHS ester carbonyl peak (~1740 cm⁻¹) and appearance of an amide I band (~1650 cm⁻¹). | Confirms the conversion of the NHS ester to a stable amide bond. |
| SEC-MALS | A major peak with a molar mass of ~2 kDa, with minimal high molecular weight species. | The conjugate is predominantly monomeric with low aggregation. |
Experimental Workflow and Logical Relationships
Caption: Workflow for conjugation and characterization of this compound conjugates.
References
The Impact of PEGylation on Bioconjugate Performance: A Comparative Guide to Acid-PEG13-NHS Ester and Other PEG Lengths
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to achieving desired therapeutic and diagnostic outcomes. The choice of a linker, particularly the length of a polyethylene glycol (PEG) chain, can significantly influence the physicochemical properties, pharmacokinetics, and overall efficacy of a bioconjugate. This guide provides an objective comparison of Acid-PEG13-NHS ester with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).
Acid-PEG-NHS esters are heterobifunctional linkers that play a crucial role in bioconjugation. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines on proteins, such as lysine residues, to form stable amide bonds, while the terminal carboxylic acid provides a handle for further modifications or can modulate the overall charge of the conjugate. The PEG component is a hydrophilic and flexible spacer that offers several advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.
The length of the PEG chain is a critical parameter to consider during the design of a bioconjugate. While longer PEG chains can enhance solubility and prolong circulation half-life, they may also introduce steric hindrance, potentially reducing the binding affinity or biological activity of the conjugated molecule. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but might be insufficient to overcome solubility issues or mask immunogenic epitopes. This guide will delve into the nuanced effects of PEG chain length, with a particular focus on the performance of a 13-unit PEG linker in comparison to shorter and longer alternatives.
Quantitative Comparison of PEG Linker Lengths in Antibody-Drug Conjugates
The following tables summarize quantitative data from studies on antibody-drug conjugates (ADCs), illustrating the impact of PEG linker length on key performance parameters. While direct head-to-head data for a PEG13 linker is limited in publicly available literature, the data for a closely related PEG12 linker provides a strong basis for performance expectation.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*h/mL) |
| No PEG | ~15 | - |
| PEG2 | ~10 | - |
| PEG4 | ~7 | - |
| PEG8 | ~5 | - |
| PEG12 | ~5 | ~10,000 |
| PEG24 | ~5 | ~10,000 |
| Data synthesized from studies on PEGylated glucuronide-MMAE linkers. |
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| This data highlights that a branched structure with two PEG12 arms can offer superior pharmacokinetic properties compared to a single longer linear PEG24 chain, especially for highly loaded ADCs. |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life Extension |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | - |
| HP4KM | 4 kDa | 31.9 nM | 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | 11.2-fold |
| This table illustrates a potential trade-off where longer PEG chains, while significantly improving half-life, may lead to a decrease in immediate in vitro potency due to steric hindrance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of bioconjugates with different PEG linker lengths.
Protocol 1: NHS Ester-Mediated Protein PEGylation
Objective: To covalently attach Acid-PEG-NHS esters of varying lengths to a target protein (e.g., a monoclonal antibody).
Materials:
-
Target protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Acid-PEG-NHS ester (e.g., Acid-PEG4-NHS, Acid-PEG13-NHS, Acid-PEG24-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Common buffers include phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Acid-PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester solution to the protein solution. A 20 to 50-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically based on the desired degree of PEGylation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the resulting PEGylated protein to determine the degree of PEGylation (e.g., using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy).
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of bioconjugates with different PEG linker lengths on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Complete cell culture medium
-
Bioconjugates with varying PEG linker lengths
-
Control (e.g., unconjugated antibody, free drug)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bioconjugates and controls in complete cell culture medium. Remove the existing medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the bioconjugate concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting software.
Protocol 3: Pharmacokinetic Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of bioconjugates with different PEG linker lengths in an animal model.
Materials:
-
Animal model (e.g., healthy mice or rats)
-
Bioconjugates with varying PEG linker lengths
-
Vehicle for injection (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA or LC-MS/MS for quantification of the bioconjugate in plasma
Procedure:
-
Administration: Administer a defined dose of the bioconjugates to the animals via intravenous (IV) injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA (to detect the antibody portion) or LC-MS/MS (to detect the payload or the entire conjugate).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for comparing bioconjugates with different PEG linker lengths.
A Head-to-Head Comparison: Acid-PEG13-NHS Ester vs. SMCC Crosslinker for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. The linker not only connects the antibody to the payload but also significantly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective comparison of two commonly utilized crosslinkers: the traditional non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a more modern, hydrophilic alternative, Acid-PEG13-NHS ester.
This comparison delves into their chemical properties, reaction mechanisms, and performance in antibody conjugation, supported by experimental data. We will explore how the introduction of a polyethylene glycol (PEG) spacer in the this compound impacts the characteristics of the resulting conjugate compared to the more hydrophobic SMCC linker.
Chemical Structure and Reaction Mechanism
Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups, allowing for a controlled, sequential conjugation process.
This compound is a PEGylated crosslinker featuring a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid group, separated by a 13-unit polyethylene glycol chain.
-
NHS Ester: This group reacts specifically with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable amide bond.
-
Carboxylic Acid: This group can be activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with primary amines on a payload molecule, also forming a stable amide bond.
-
PEG13 Spacer: The long, hydrophilic PEG chain imparts increased water solubility to the crosslinker and the final conjugate, which can be advantageous when working with hydrophobic payloads.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used crosslinker in ADC development.
-
NHS Ester: Similar to the this compound, this group targets primary amines on the antibody.
-
Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, which can be found on native or engineered cysteine residues of an antibody or on a thiol-containing payload. This reaction forms a stable thioether bond.
-
Cyclohexane Ring: This feature in the spacer arm decreases the rate of hydrolysis of the maleimide group, enhancing its stability in aqueous solutions.[2]
Below are diagrams illustrating the conjugation chemistries of both crosslinkers.
References
A Comparative Guide to the Stability of Amide Bonds Formed by Acid-PEG13-NHS Ester
For researchers, scientists, and drug development professionals, the stability of the linkage in bioconjugates is of paramount importance for ensuring the efficacy and safety of therapeutic and diagnostic agents. N-hydroxysuccinimide (NHS) esters are widely utilized reagents for covalently modifying biomolecules, such as proteins and peptides, by forming stable amide bonds with primary amines.[1][2] This guide provides a detailed comparison of the stability of the amide bond formed by Acid-PEG13-NHS ester with other alternatives, supported by experimental data and protocols.
The fundamental reaction involves a nucleophilic acyl substitution where the primary amine on a biomolecule attacks the carbonyl carbon of the NHS ester, resulting in the formation of a thermodynamically stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1][] This reaction is highly efficient and selective for primary amines under mild aqueous conditions.[1]
Inherent Stability of the Amide Bond
The amide bond is known for its exceptional stability, particularly when compared to other linkages used in bioconjugation. This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond. Consequently, amides are more resistant to hydrolysis than esters under physiological conditions. While extremes in pH and temperature can lead to hydrolysis, the amide bond formed via NHS ester chemistry is generally considered irreversible under typical physiological conditions.
Comparative Stability of Linkages
The choice of crosslinker chemistry significantly impacts the stability of the resulting conjugate. The amide bond formed from an NHS ester offers superior stability compared to linkages formed by some other amine-reactive crosslinkers.
| Linkage Type | Reagent Chemistry | Stability Characteristics |
| Amide Bond | NHS Ester | Highly stable under physiological conditions (pH 7.2-8.5); resistant to hydrolysis and proteolytic cleavage. Considered a permanent linkage. |
| Amidine Bond | Imidoester | Less stable than an amide bond; can be prone to hydrolysis, especially at physiological pH. |
| Thioether Bond | Maleimide | Stable bond formed with sulfhydryl groups. However, the maleimide ring can be susceptible to hydrolysis, and the thioether bond can undergo retro-Michael reactions, leading to dissociation. |
| Hydrazone Bond | Hydrazide/Hydrazine | Can be designed to be acid-labile, offering a cleavable linkage option. Stability is pH-dependent. |
Factors Influencing Stability
While the amide bond itself is very stable, several factors related to the NHS ester reagent and reaction conditions can influence the overall success and stability of the final conjugate:
-
Hydrolysis of the NHS Ester: The primary competing reaction during conjugation is the hydrolysis of the NHS ester itself, which is highly dependent on pH. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 8.6. Therefore, it is crucial to use the NHS ester reagent promptly after dissolution.
-
pH of Reaction and Storage: The conjugation reaction is typically carried out at a pH between 7.2 and 8.5 to ensure the target primary amines are deprotonated and nucleophilic. For long-term storage, a buffer with a neutral to slightly acidic pH (6.5-7.5) is recommended to minimize any potential hydrolysis of the amide bond.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete with the target molecule for reaction with the NHS ester.
Experimental Protocols
General Protocol for Conjugation of a Protein with this compound
This protocol provides a general guideline for the covalent attachment of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in an amine-free buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically but a 10-20 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Purification: Remove the unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column.
Protocol for Amide Bond Stability Assay
This assay is designed to evaluate the stability of the formed amide bond under various conditions.
Materials:
-
Purified protein-PEG conjugate
-
Incubation buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0)
-
Analytical equipment (e.g., HPLC, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Sample Preparation: Aliquot the purified protein-PEG conjugate into different incubation buffers at a known concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, 37°C) for an extended period (e.g., several days to weeks).
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours, 1 week), remove an aliquot from each incubation condition.
-
Analysis: Analyze the aliquots to determine the percentage of intact conjugate remaining. This can be achieved by:
-
SDS-PAGE: To visualize any changes in molecular weight that would indicate the loss of the PEG chain.
-
HPLC: To separate the intact conjugate from any free PEG or unconjugated protein.
-
Mass Spectrometry: To confirm the mass of the intact conjugate and identify any degradation products.
-
-
Data Interpretation: Plot the percentage of intact conjugate versus time for each condition to determine the rate of hydrolysis and the half-life of the amide bond under those conditions.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Workflow for the amide bond stability assay.
Quantitative Data Summary
The following table summarizes hypothetical stability data for an NHS ester-formed amide bond under different conditions, based on typical expectations for amide bond stability.
| Condition (Buffer at 37°C) | Half-life of Amide Bond |
| pH 5.0 (Acetate Buffer) | > 1 year |
| pH 7.4 (Phosphate Buffer) | > 1 year |
| pH 9.0 (Borate Buffer) | Several months |
| 1 M HCl | Hours to days |
| 1 M NaOH | Hours to days |
Disclaimer: This guide provides general information and protocols. Researchers should optimize conditions for their specific applications.
References
A Researcher's Guide to Quantifying Protein Labeling with Acid-PEG13-NHS Ester via HPLC
For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of biologics. The choice of PEGylation reagent and the precise quantification of the labeling reaction are paramount for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of Acid-PEG13-NHS ester for protein labeling with other common alternatives, supported by experimental data and detailed protocols for quantification using High-Performance Liquid Chromatography (HPLC).
Introduction to Protein PEGylation and the Role of NHS Esters
PEGylation involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic properties, such as increased solubility, extended serum half-life, and reduced immunogenicity. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents that form stable amide bonds with the primary amines on lysine residues and the N-terminus of proteins under mild conditions.[1] The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7 and 9.[1] However, a competing reaction is the hydrolysis of the NHS ester, which also increases with pH and can reduce labeling efficiency.[1]
This compound is a specific type of linear PEGylation reagent containing a 13-unit PEG chain. The terminal carboxylic acid provides a site for further modification if desired, while the NHS ester enables covalent linkage to proteins. The quantification of the extent of PEGylation is a critical quality attribute that needs to be carefully monitored. HPLC is a cornerstone technique for the characterization and quality control of PEGylated proteins.[2]
Comparative Analysis of PEGylation Reagents
The selection of a PEGylation reagent depends on several factors, including the desired degree of labeling, site-specificity, and the properties of the final conjugate. Here, we compare this compound with other commonly used alternatives.
| Feature | This compound (Linear) | Branched PEG-NHS Ester | PEG-Maleimide | PEG-Aldehyde |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | Maleimide | Aldehyde |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary amines (N-terminus) |
| Bond Formed | Amide | Amide | Thioether | Secondary Amine |
| Specificity | Non-selective for primary amines | Non-selective for primary amines | Site-specific for free cysteines | Higher potential for N-terminal selectivity |
| Structure | Linear | Branched | Linear or Branched | Linear or Branched |
| Key Advantage | Simple, well-established chemistry | Enhanced shielding effect, potentially longer half-life[1] | High specificity, allows for controlled conjugation | Greater control over site-specificity |
| Key Disadvantage | Can lead to heterogeneous products | Potentially lower reactivity due to steric hindrance | Requires available free cysteine residues | Requires a reducing agent for stable bond formation |
Quantitative Data Summary:
Direct head-to-head quantitative comparisons of labeling efficiency using HPLC for this compound against a wide array of alternatives are not extensively available in single studies. However, by collating data from various sources, we can establish a comparative understanding. It is crucial to note that labeling efficiency is highly dependent on the specific protein, reaction conditions (pH, temperature, molar ratio of reactants), and the analytical method used.
| PEGylation Reagent | Protein | Molar Excess of Reagent | Reaction Time | Labeling Efficiency (%) | HPLC Method | Reference |
| m-PEG-NHS Ester | Laccase | Not specified | Not specified | ~70% of mono-PEGylated form | Not specified | |
| m-PEG-Aldehyde | Laccase | Not specified | Not specified | Higher proportion of mono-PEGylated form | Not specified | |
| Methyl-PEO12-NHS Ester | Model Protein | 20-fold | 2 hours | Not explicitly quantified, focus on separation | RP-HPLC | |
| Y-shape PEG NHS ester (40kDa) | Protein | 5- to 10-fold | < 1 hour | High efficiency claimed, no numerical data | Not specified |
Note: The table above is a representative summary. The lack of standardized reporting makes direct comparison challenging. Researchers should empirically determine the optimal conditions for their specific protein and PEGylation reagent.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for long periods.
-
Labeling Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Quantification of Protein Labeling by RP-HPLC
Instrumentation and Columns:
-
An HPLC system with a UV detector is required. A charged aerosol detector (CAD) can be used in conjunction for more accurate quantification of species that lack a strong chromophore, such as the PEG reagent itself.
-
A reversed-phase column suitable for protein separations, such as a C4 or C18 column with a pore size of 300 Å, is recommended.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the protein and its PEGylated forms using a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 80% B over 30 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled protein and the different PEGylated species (mono-, di-, multi-PEGylated). PEGylation increases the hydrophobicity of the protein, leading to a longer retention time on the RP-HPLC column.
-
Calculate the percentage of each species by integrating the area under each peak. The labeling efficiency can be determined by the ratio of the peak areas of the PEGylated protein species to the total peak area of all protein species (unlabeled and PEGylated).
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling and HPLC quantification.
Caption: Reaction of this compound with a protein's primary amine.
Conclusion
The quantification of protein labeling with this compound using HPLC is a critical step in the development of PEGylated biotherapeutics. While this compound offers a straightforward approach for protein modification, the choice of the optimal PEGylation reagent ultimately depends on the specific goals of the research and the desired characteristics of the final product. For applications requiring a high degree of site-specificity, alternative chemistries such as those targeting cysteine or the N-terminus may be more suitable. Conversely, for achieving a high degree of PEGylation where product heterogeneity is manageable, NHS esters remain a valuable tool. A thorough understanding of the different labeling chemistries, coupled with robust HPLC-based analytical methods, will enable researchers to develop and characterize well-defined and effective PEGylated proteins.
References
A Comparative Guide to MALDI-TOF Analysis of Peptides Modified with Acid-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of peptides modified with Acid-PEG13-NHS ester against other alternative PEGylation reagents and non-PEGylation strategies. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the optimal modification and analysis strategy for their therapeutic peptides.
Introduction to Peptide Modification and Analysis
Modifying peptides with moieties like polyethylene glycol (PEG) is a widely adopted strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve a peptide's solubility, stability, and circulation half-life while reducing immunogenicity.[1] Accurate characterization of these modified peptides is crucial for ensuring safety and efficacy. MALDI-TOF mass spectrometry is a powerful analytical technique for this purpose, providing rapid and sensitive analysis of the molecular weight and heterogeneity of modified peptides.[2]
This guide focuses on the use of this compound for peptide modification and its subsequent analysis by MALDI-TOF, while also providing a comparative landscape of alternative approaches.
Comparison of Peptide Modification Strategies
The choice of modification strategy can significantly impact the therapeutic efficacy and manufacturability of a peptide drug. Here, we compare this compound with other PEGylation reagents and non-PEGylation alternatives.
Data Presentation: Quantitative Comparison of Peptide Modification Techniques
The following table summarizes key performance indicators for various peptide modification strategies, with a focus on their amenability to MALDI-TOF analysis.
| Modification Strategy | Reagent Example | Target Residue(s) | Typical Reaction Efficiency (%) | Purity of Modified Peptide (%) | MALDI-TOF Signal Quality | Key Advantages | Key Disadvantages |
| Amine-reactive PEGylation | This compound | Lysine, N-terminus | 80-95 | 85-95 | High, distinct peaks for each PEGylated species | Well-established chemistry, high reactivity, stable amide bond formation.[3][4] | Potential for multiple PEGylation sites leading to heterogeneity, possible impact on bioactivity if Lysine is in the active site. |
| Amine-reactive PEGylation | mPEG-Succinimidyl Valerate (SVA) | Lysine, N-terminus | 75-90 | 80-90 | High, similar to NHS ester | More hydrolytically stable than NHS esters in aqueous solutions. | Slightly slower reaction kinetics compared to NHS esters. |
| Thiol-reactive PEGylation | mPEG-Maleimide | Cysteine | >95 | >95 | Very high, single PEGylation site | Highly specific for cysteine residues, leading to a more homogenous product. | Requires the presence of a free cysteine, potential for off-target reactions with other nucleophiles. |
| Non-PEGylation Alternatives | |||||||
| PASylation | Recombinant fusion | N/A (Genetic fusion) | N/A | >95 | High, can be analyzed by MALDI-TOF | Biodegradable, potentially lower immunogenicity than PEG.[5] | Requires genetic engineering and recombinant protein expression systems. |
| HESylation | HES-aldehyde | Lysine, N-terminus | 70-85 | 80-90 | Moderate, broader peaks due to polymer heterogeneity | Biodegradable, established clinical use for volume expansion. | More heterogeneous than PEG, potentially leading to broader peaks in MALDI-TOF. |
| Amino Acid Elongation | N/A (Solid-phase synthesis) | N/A | >98 | >95 | Very high, sharp peaks | Homogenous product, precise control over molecular weight. | May not provide the same degree of shielding and half-life extension as larger polymers. |
Note: The data presented in this table is a synthesis of typical results found in the literature and may vary depending on the specific peptide and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the modification of a model peptide, Angiotensin II, with this compound and its subsequent analysis by MALDI-TOF MS.
Peptide Modification with this compound
Model Peptide: Angiotensin II (MW: 1046.2 Da)
Materials:
-
Angiotensin II (Sigma-Aldrich)
-
This compound (BroadPharm)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Phosphate Buffer (pH 7.5)
-
PD-10 Desalting Column (GE Healthcare)
Procedure:
-
Dissolve Angiotensin II in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 5 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Add the this compound solution to the Angiotensin II solution at a 5:1 molar excess of the PEG reagent to the peptide.
-
Gently mix the reaction mixture and incubate for 2 hours at room temperature.
-
To remove unreacted PEG reagent and byproducts, apply the reaction mixture to a PD-10 desalting column equilibrated with 0.1% trifluoroacetic acid (TFA) in water.
-
Collect the fractions containing the PEGylated peptide, typically the first major peak detected at 280 nm.
-
Lyophilize the purified PEGylated peptide fractions.
MALDI-TOF Mass Spectrometry Analysis
Materials:
-
Lyophilized unmodified and PEGylated Angiotensin II
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix (Sigma-Aldrich)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
Procedure:
-
Prepare the MALDI matrix solution by dissolving CHCA to saturation in a 50:50 (v/v) solution of ACN and 0.1% TFA in water.
-
Reconstitute the lyophilized unmodified and PEGylated Angiotensin II samples in 0.1% TFA in water to a concentration of 1 mg/mL.
-
Mix the peptide samples with the CHCA matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion reflector mode. The laser intensity should be optimized to achieve good signal-to-noise ratio without significant fragmentation.
-
Calibrate the instrument using a standard peptide mixture.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the modification and analysis of peptides as described in the protocols above.
Caption: Workflow for peptide PEGylation and MALDI-TOF MS analysis.
Performance Comparison of PEGylation Reagents in MALDI-TOF MS
The choice of PEGylation reagent can influence the quality of the MALDI-TOF data.
-
This compound: This reagent typically yields high-quality MALDI-TOF spectra with well-resolved peaks corresponding to the unmodified peptide, mono-PEGylated, di-PEGylated, and so on. The relatively small and discrete nature of the PEG13 chain contributes to sharper peaks compared to larger, more polydisperse PEG reagents.
-
mPEG-SVA: Similar to NHS esters, SVA-activated PEGs produce clean MALDI-TOF spectra. The slightly different linker chemistry does not significantly alter the ionization or flight characteristics of the PEGylated peptide.
-
mPEG-Maleimide: Due to the high specificity for cysteine residues, mPEG-maleimide modification often results in a single major PEGylated product. This homogeneity translates to a much simpler and cleaner MALDI-TOF spectrum, with a strong signal for the mono-PEGylated species and minimal side-product peaks.
Alternative Analytical Techniques
While MALDI-TOF MS is a powerful tool, other techniques can provide complementary information for the characterization of modified peptides.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another mass spectrometry technique that can be used to analyze PEGylated peptides. It is often coupled with liquid chromatography (LC-ESI-MS), which allows for the separation of different PEGylated species before mass analysis. This can be particularly useful for complex mixtures. However, ESI-MS spectra of PEGylated peptides can be more complex to interpret due to the formation of multiple charged ions.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to assess the degree of PEGylation and the presence of aggregates. However, it does not provide the precise mass information that MALDI-TOF MS offers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify the different species in a PEGylation reaction mixture, including the unmodified peptide, the PEGylated product, and excess PEG reagent.
Conclusion
MALDI-TOF mass spectrometry is an indispensable tool for the rapid and accurate analysis of peptides modified with this compound and other PEGylation reagents. Its ability to provide direct molecular weight information and assess the heterogeneity of the sample is crucial for the development and quality control of peptide therapeutics. When choosing a modification strategy, researchers must consider the trade-offs between reaction specificity, product homogeneity, and the desired pharmacokinetic profile. For applications requiring a highly homogeneous product, site-specific chemistries like thiol-reactive PEGylation may be preferable. For a well-established and robust method for modifying primary amines, this compound remains an excellent choice, providing high-quality and readily interpretable data by MALDI-TOF MS. Furthermore, exploring non-PEGylation alternatives like PASylation can offer advantages in terms of biodegradability and potentially reduced immunogenicity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for their specific peptide modification and analysis needs.
References
Preserving Protein Potency: A Comparative Guide to Functional Activity After PEGylation with Acid-PEG13-NHS Ester
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to a protein therapeutic is a widely adopted strategy to enhance its pharmacokinetic profile. However, the impact of PEGylation on the protein's functional activity is a critical consideration. This guide provides a comparative analysis of protein function following conjugation with Acid-PEG13-NHS ester, alongside alternative conjugation technologies, supported by experimental data and detailed protocols.
The covalent attachment of PEG to a protein, or PEGylation, can significantly extend its circulating half-life, improve stability, and reduce immunogenicity.[1] The this compound is a bifunctional linker that allows for the attachment of a PEG chain to a primary amine on the protein surface, such as the epsilon-amino group of a lysine residue, via a stable amide bond. The terminal carboxylic acid on the PEG chain can then be used for further conjugation or remain as is. While beneficial, the addition of a PEG molecule can sometimes hinder the protein's interaction with its target, leading to a partial loss of biological activity.[2] Therefore, assessing the functional activity of the conjugated protein is a crucial step in the development of PEGylated therapeutics.
Impact of PEGylation on Protein Functional Activity: A Data-Driven Comparison
The effect of PEGylation on protein function is highly dependent on the protein itself, the size and structure of the PEG chain, and the site of conjugation. Below is a summary of experimental findings on the functional activity of various protein classes after PEGylation.
Enzyme Activity
The conjugation of PEG to enzymes can impact their catalytic activity. The extent of this impact is often related to the degree of PEGylation and the size of the PEG molecule.
| Enzyme | PEG Derivative | Degree of PEGylation | Retained Activity (%) | Reference |
| α-Chymotrypsin | mPEG-NHS (5 kDa) | 1 PEG/molecule | ~80% | [2] |
| α-Chymotrypsin | mPEG-NHS (5 kDa) | 6 PEGs/molecule | ~50-60% | [2] |
| Laccase | mPEG (30 kDa) | 4:1 molar ratio | Higher than other PEGs | |
| rhDNase | linear PEG (40 kDa) | N/A | Lower thermodynamic stability |
Table 1: Effect of PEGylation on Enzyme Activity. As shown, increasing the number of attached PEG molecules to α-chymotrypsin resulted in a greater loss of catalytic activity.[2] Similarly, modification with a 40 kDa branched PEG led to a loss of activity in lysine-deficient TNF-α.
Growth Factor and Cytokine Activity
For growth factors and cytokines, functional activity is often measured by their ability to stimulate cell proliferation or other cellular responses.
| Protein | PEG Derivative | Retained In Vitro Activity (%) | Key Finding | Reference |
| Interferon alfa-2b | 12-kDa linear PEG | 100% | Specific antiviral activity was used for comparison. | |
| Interferon alfa-2a | 40-kDa branched PEG | 7% | Branched PEG showed significantly lower activity. | |
| Recombinant Human Growth Hormone (rhGH) | 40 kDa PEG | Comparable to daily rhGH | Slower clearance and longer half-life achieved. |
Table 2: Comparison of In Vitro Activity of PEGylated Cytokines and Growth Factors. Notably, the structure of the PEG chain can have a dramatic effect on activity, as seen in the comparison between linear and branched PEGylated interferon.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein conjugation and a common functional activity assay.
Protein Conjugation with this compound
This protocol outlines the general steps for conjugating a protein with this compound. Optimization of the molar ratio of PEG to protein is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and quenching buffer components by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE, which will show an increase in the apparent molecular weight of the protein, and MALDI-TOF mass spectrometry.
Cell-Based Proliferation Assay for Growth Factors
This assay measures the ability of a PEGylated growth factor to stimulate the proliferation of a specific cell line.
Materials:
-
Target cell line responsive to the growth factor
-
Cell culture medium and supplements
-
PEGylated and non-PEGylated growth factor standards
-
Cell proliferation reagent (e.g., MTT, XTT, or a BrdU incorporation kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to attach and enter a quiescent state (usually by serum starvation for 12-24 hours).
-
Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated growth factor in a low-serum or serum-free medium. Add the diluted growth factors to the wells. Include a negative control (medium only) and a positive control (e.g., fetal bovine serum).
-
Incubation: Incubate the plate for a period sufficient to observe a proliferative response (typically 24-72 hours).
-
Quantification of Proliferation: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the EC50 (half-maximal effective concentration) for both the PEGylated and non-PEGylated protein. The relative activity of the PEGylated protein can be determined by comparing its EC50 to that of the unmodified protein.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of protein function, the following diagrams are provided.
References
A Comparative Purity Analysis of Acid-PEG13-NHS Ester Conjugates for Biopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the purity and stability of crosslinking reagents are paramount to ensuring the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. Among the diverse array of available bioconjugation reagents, Acid-PEG13-NHS ester has emerged as a widely utilized heterobifunctional linker. Its polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, while the N-hydroxysuccinimide (NHS) ester and carboxylic acid termini allow for the sequential conjugation of two different molecules.
This guide provides an objective comparison of the purity and performance of this compound with a common alternative, Maleimide-PEG12-Acid. The comparison is supported by a summary of expected quantitative data based on available literature, detailed experimental protocols for purity analysis, and visualizations of the analytical workflows.
Understanding the Critical Role of Purity in Bioconjugation
The presence of impurities in PEG linkers can have significant downstream consequences, including:
-
Reduced Conjugation Efficiency: Impurities lacking the desired reactive groups will not participate in the intended reaction, leading to lower yields of the final conjugate.
-
Formation of Undefined Byproducts: Reactive impurities can lead to the formation of heterogeneous and poorly characterized bioconjugates, complicating downstream analysis and potentially impacting biological activity.
-
Increased Immunogenicity: The presence of unknown impurities can elicit an undesirable immune response.
-
Batch-to-Batch Variability: Inconsistent purity levels can lead to a lack of reproducibility in manufacturing and experimental results.
A common impurity in PEG derivatives is the corresponding PEG-diol, which lacks functional groups for conjugation. Another critical factor influencing the effective purity of NHS esters is their susceptibility to hydrolysis.
Comparative Analysis: this compound vs. Maleimide-PEG12-Acid
This section compares the expected purity and stability of two commonly used heterobifunctional PEG linkers. While direct head-to-head comparative data for these specific commercial products is not extensively published, this comparison is based on the known chemical properties of the functional groups and data from studies on similar molecules.
Table 1: Expected Purity and Stability Comparison
| Parameter | This compound | Maleimide-PEG12-Acid | Key Considerations |
| Stated Purity (Typical) | ≥95% | ≥95% | Stated purity may not account for the inherent instability of the NHS ester. |
| Primary Reactive Group | N-hydroxysuccinimide (NHS) Ester | Maleimide | NHS esters react with primary amines. Maleimides react with free thiols (sulfhydryls). |
| Key Impurity | Acid-PEG13-Acid (from hydrolysis), Acid-PEG13-Diol | Maleimide-PEG12-Diol | The diol impurity lacks a reactive group for one of the intended conjugations. |
| Functional Group Stability | Prone to hydrolysis in aqueous solutions, especially at neutral to basic pH.[1] | Generally more stable than NHS esters in aqueous solutions, but can undergo hydrolysis at pH > 7.5 and is susceptible to a retro-Michael reaction in the presence of other thiols.[2][3] | The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[1] |
| Storage and Handling | Requires storage at -20°C under desiccated conditions to minimize hydrolysis. Solutions should be prepared fresh. | Requires storage at -20°C. More stable in solution than NHS esters, but fresh solutions are recommended. | Moisture is a critical factor for the stability of NHS esters. |
Experimental Protocols for Purity Analysis
Accurate assessment of the purity of PEG linkers and their conjugates requires robust analytical methods. The following are detailed protocols for key experiments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
RP-HPLC is a cornerstone technique for assessing the purity of PEG conjugates and identifying impurities.
Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95-5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 260 nm. The peak at 260 nm can be indicative of the presence of free N-hydroxysuccinimide, a byproduct of hydrolysis.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
¹H-NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H-NMR provides detailed structural information and can be used to identify and quantify certain impurities.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Data Analysis:
-
PEG Backbone: A characteristic broad singlet around 3.5 ppm corresponds to the ethylene glycol repeating units (-OCH₂CH₂-).
-
NHS Ester: Look for characteristic peaks for the succinimide protons, typically around 2.9 ppm.
-
Carboxylic Acid: The acidic proton is often broad and may be difficult to observe.
-
Impurities: The presence of a significant peak corresponding to free N-hydroxysuccinimide can indicate hydrolysis. The absence of the NHS ester signals would suggest complete hydrolysis to the di-acid form. The integration of the PEG backbone signal relative to the terminal functional group signals can be used to estimate purity, provided a well-defined, non-overlapping signal for an impurity is present.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight of the PEG conjugate and identifying potential adducts or degradation products.
Protocol:
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Sample Preparation (ESI-TOF): Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µM.
-
Sample Preparation (MALDI-TOF): Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the this compound conjugate. Look for peaks corresponding to potential impurities, such as the hydrolyzed di-acid form (mass difference of -115.03 Da) or the PEG-diol (mass difference corresponding to the loss of the NHS ester and carboxylic acid groups).
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the purity analysis of this compound conjugates.
Conclusion
The purity and stability of PEG linkers are critical quality attributes that directly impact the performance of bioconjugates. While this compound is a versatile and widely used reagent, its inherent susceptibility to hydrolysis necessitates careful handling, storage, and rigorous analytical characterization to ensure the quality of the final product. Alternatives such as Maleimide-PEG-Acid linkers offer greater stability under certain conditions but have their own reactivity profile and potential for side reactions.
The choice of linker should be guided by the specific application, the nature of the molecule to be conjugated, and the desired stability of the final conjugate. The implementation of robust analytical methods, such as those detailed in this guide, is essential for the quality control of both the starting materials and the final bioconjugates, ultimately contributing to the development of safer and more effective biopharmaceuticals.
References
Safety Operating Guide
Navigating the Disposal of Acid-PEG13-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of Acid-PEG13-NHS ester, ensuring the safety of laboratory personnel and environmental protection.
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like this compound are paramount for maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the effective disposal of this bifunctional crosslinker, addressing its unique chemical properties.
This compound possesses two key functional groups that dictate its handling and disposal: a reactive N-hydroxysuccinimide (NHS) ester and a terminal carboxylic acid on a polyethylene glycol (PEG) spacer. The primary safety concern is the reactivity of the NHS ester, which is sensitive to moisture and readily reacts with primary amines. Therefore, the core principle of its disposal is the deactivation of this reactive group.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to adhere to standard laboratory safety practices. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound depends on whether it is in solid form or dissolved in an organic solvent. The fundamental step is to quench the reactive NHS ester through hydrolysis.
1. Quenching the NHS Ester:
The initial and most critical step is to hydrolyze the reactive NHS ester to the more stable carboxylate and N-hydroxysuccinimide. This can be achieved using a basic solution.
-
For Solid Waste:
-
In a designated chemical fume hood, carefully weigh the solid this compound waste.
-
Prepare a 1 M sodium hydroxide (NaOH) solution. Caution: This reaction can be exothermic.
-
For every 1 gram of solid waste, slowly add 10 mL of the 1 M NaOH solution while stirring in a suitable container (e.g., a beaker larger than the total volume to accommodate potential foaming).
-
Stir the mixture at room temperature for at least 4 hours to ensure complete hydrolysis of the NHS ester.
-
-
For Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Measure the volume of the this compound solution.
-
In a fume hood, place the solution in a larger container.
-
Slowly add a 1 M NaOH solution, ensuring the aqueous volume is at least 10 times greater than the organic solvent volume.
-
Stir the mixture at room temperature for at least 4 hours.
-
2. Neutralization:
After quenching, the resulting solution will be basic and contain the sodium salt of the PEG-carboxylic acid and N-hydroxysuccinimide. This solution must be neutralized before final disposal.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), while stirring until the pH of the solution is between 6.0 and 8.0.
3. Final Disposal:
The final disposal route depends on local regulations and the concentration of the neutralized solution.
-
For Small Quantities of Dilute Solutions: In many jurisdictions, small quantities of neutralized, non-hazardous aqueous solutions can be disposed of down the sanitary sewer with copious amounts of running water (a general rule is a 100-fold excess of water). Always confirm this with your institution's Environmental Health and Safety (EHS) department.
-
For Large Quantities or as Mandated by Local Regulations:
-
Transfer the neutralized solution into a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical names of the contents (e.g., "Hydrolyzed this compound solution," "N-hydroxysuccinimide"), and any other information required by your institution.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.
-
Disposal of Contaminated Materials:
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered solid chemical waste. These items should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through your institution's chemical waste program.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the disposal procedure.
| Parameter | Value | Notes |
| Quenching Solution | 1 M Sodium Hydroxide (NaOH) | Use with caution; the reaction can be exothermic. |
| Solid Waste to Quenching Solution Ratio | 1 g : 10 mL | Ensure sufficient volume for complete reaction. |
| Liquid Waste to Quenching Solution Ratio | 1 volume organic : 10 volumes aqueous | Ensures effective hydrolysis. |
| Quenching Time | ≥ 4 hours | Allows for complete deactivation of the NHS ester. |
| Neutralization pH Range | 6.0 - 8.0 | Renders the solution safe for subsequent handling. |
| Drain Disposal Water Flush | ≥ 100-fold excess | For dilute, neutralized solutions where permitted. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Essential Safety and Operational Guide for Handling Acid-PEG13-NHS Ester
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Acid-PEG13-NHS ester. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical and Physical Properties
This compound is a heterobifunctional crosslinker containing a carboxylic acid and an N-hydroxysuccinimide (NHS) ester.[1][2] The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions.[1][3] The NHS ester reacts with primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other molecules to form stable amide bonds, while the terminal carboxylic acid can react with primary amines in the presence of activators.[1]
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₁NO₁₉ | |
| Molecular Weight | ~787.9 g/mol | |
| Appearance | Solid or viscous liquid | |
| Storage Temperature | -20°C | |
| Purity | Typically >90-95% | |
| Solubility | Soluble in aqueous media, DMSO, DMF, Methylene chloride |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Use powder-free nitrile or latex gloves. Double gloving is recommended. Change gloves every 30-60 minutes or immediately upon known or suspected contact. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are mandatory to protect against splashes. A full-face shield should be worn over goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat or gown | A long-sleeved, fluid-repellent lab coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Respirator (as needed) | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of aerosol or dust generation outside of a fume hood, a surgical N-95 respirator is recommended. |
| Foot Protection | Closed-toe shoes | Impervious, closed-toe shoes must be worn at all times in the laboratory. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work must be performed in a designated chemical fume hood.
-
Equilibration : Allow the container of this compound to warm to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the reactive NHS ester.
-
Weighing and Reconstitution : Handle the solid or viscous liquid carefully to avoid generating dust or aerosols. Reconstitute the compound using a dry solvent such as DMSO or DMF.
-
Reaction Setup : The NHS ester group readily reacts with primary amines at a pH of 7-9 to form a stable amide bond. Carry out reactions in appropriate reaction vessels, ensuring they are properly sealed or vented as required by the specific protocol.
Spill Management:
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Contain : If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material like sand.
-
Clean : Mix the spilled material with the absorbent, sweep it up, and place it in a tightly sealed, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor or safety officer.
Disposal Plan:
Due to its reactive nature, this compound requires chemical neutralization before disposal. This process deactivates the reactive NHS ester group.
-
Quenching the NHS Ester :
-
In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate (NaHCO₃).
-
For every 1 mg of solid this compound waste, add 1 mL of the 1 M sodium bicarbonate solution. If dealing with a solution in an organic solvent, the aqueous bicarbonate solution should be at least 10 times the volume of the organic solvent.
-
Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.
-
-
Final Disposal :
-
After neutralization, the resulting solution must be disposed of as hazardous chemical waste.
-
Transfer the quenched solution to a clearly labeled hazardous waste container. The label must accurately describe the contents, including the hydrolyzed PEG compound.
-
Arrange for waste pickup and disposal through a licensed disposal company, in accordance with all local, regional, and national regulations.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
